molecular formula C7H7ClFN B038654 2-Chloro-4-fluoro-5-methylaniline CAS No. 124185-35-9

2-Chloro-4-fluoro-5-methylaniline

Cat. No.: B038654
CAS No.: 124185-35-9
M. Wt: 159.59 g/mol
InChI Key: OXINUINVVAJJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-fluoro-5-methylaniline is a useful research compound. Its molecular formula is C7H7ClFN and its molecular weight is 159.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-fluoro-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXINUINVVAJJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369238
Record name 2-chloro-4-fluoro-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124185-35-9
Record name 2-Chloro-4-fluoro-5-methylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124185-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-4-fluoro-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 2-chloro-4-fluoro-5-methylaniline, a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1][2] The synthesis is a multi-step process commencing from 4-fluoro-5-methylaniline. The pathway involves key reactions such as electrophilic chlorination and reduction. This document provides detailed experimental protocols for each step, quantitative data for analogous reactions, and a visual representation of the synthetic workflow.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a two-step process starting from 4-fluoro-5-methylaniline. The proposed pathway is as follows:

  • Nitration of a suitable precursor to introduce a nitro group.

  • Reduction of the nitro group to form the final aniline product.

An alternative, more direct approach would involve the selective chlorination of a precursor aniline. Drawing from analogous syntheses of similar compounds, a plausible route is detailed below.

Experimental Protocols

The following protocols are based on established methodologies for similar chemical transformations and serve as a guide for the synthesis of this compound.

Step 1: Synthesis of 4-Fluoro-2-methyl-5-nitroaniline

This initial step involves the nitration of 4-fluoro-2-methylaniline. While a direct protocol for this specific substrate was not found, a general method for the nitration of a similar compound, p-fluoroacetanilide, is described and can be adapted.[3]

Protocol:

  • In a suitable reactor, dissolve 4-fluoro-2-methylaniline in a mixture of acetic acid and acetic anhydride.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration to ensure complete nitration.

  • Upon completion, the reaction mixture is poured into ice water to precipitate the product.

  • The solid product is collected by filtration, washed with water until neutral, and then dried.

Step 2: Reduction of 4-Fluoro-2-methyl-5-nitroaniline to 4-Fluoro-2-methyl-5-aminoaniline (Hypothetical Intermediate)

The reduction of the nitro group to an amine is a standard transformation. A common method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source.[4]

Protocol:

  • Dissolve 4-fluoro-2-methyl-5-nitroaniline in a suitable solvent, such as methanol or ethanol.

  • Add a catalytic amount of Pd/C (typically 5-10 mol%).

  • The mixture is then subjected to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution or by using a hydrogen donor like ammonium formate.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.

Step 3: Diazotization and Chlorination (Sandmeyer Reaction)

This step involves the conversion of the newly formed amino group to a chloro group via a Sandmeyer reaction. This is a well-established method for introducing halogens onto an aromatic ring.

Protocol:

  • The aminoaniline derivative is dissolved in an aqueous solution of a non-nucleophilic acid, such as sulfuric acid, and cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

  • In a separate flask, a solution of copper(I) chloride in hydrochloric acid is prepared.

  • The freshly prepared diazonium salt solution is then slowly added to the copper(I) chloride solution.

  • The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the final product, this compound.

Data Presentation

The following table summarizes quantitative data from analogous reactions found in the literature, which can serve as a benchmark for the proposed synthesis.

Reaction StepStarting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
Nitrationp-FluoroacetanilideNitric acidAcetic acid/Acetic anhydride30-7050-200 s83-94[3]
Reduction4-fluoro-2-Methoxy-5-nitroanilinePd/C, H₂Methanol3548 h~90 (crude)[4]
Diazotization/ Deamination3-chloro-5-methyl-4-nitroanilineNaNO₂, H₂SO₄, H₃PO₂Water0-53.5 hNot specified for this step[5][6]
Nitro ReductionIntermediate from aboveIron powderWater903 h82.5 (overall)[5][6]

Synthesis Pathway Visualization

The following diagram illustrates the proposed synthesis pathway for this compound.

Synthesis_Pathway cluster_0 Proposed Synthesis of this compound A 4-Fluoro-2-methylaniline B 4-Fluoro-2-methyl-5-nitroaniline A->B Nitration (HNO₃, H₂SO₄) C 4-Fluoro-5-amino-2-methylaniline B->C Reduction (Pd/C, H₂) D This compound C->D Sandmeyer Reaction (NaNO₂, CuCl, HCl)

Caption: Proposed multi-step synthesis of this compound.

This guide provides a comprehensive overview of a plausible synthetic route to this compound, leveraging established chemical transformations. The provided protocols and data from analogous reactions offer a solid foundation for researchers and chemists to develop a robust and efficient synthesis for this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluoro-5-methylaniline is a halogenated aromatic amine that serves as a crucial intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals.[1] Its specific substitution pattern offers a unique combination of steric and electronic properties that are valuable for the construction of more complex molecules.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its role as a building block in medicinal chemistry.

Core Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that some of these values are calculated and may differ slightly from experimentally determined values.

PropertyValueSource
Molecular Formula C₇H₇ClFN[2]
Molecular Weight 159.59 g/mol [2]
Boiling Point 224.2 ± 35.0 °C at 760 mmHg[2]
Density 1.3 ± 0.1 g/cm³[2]
Flash Point 89.4 ± 25.9 °C[2]
Refractive Index 1.561[2]
Vapor Pressure 0.089 mmHg at 25°C[2]
XLogP3 (Calculated) 2.14[2]
Appearance Solid[1]
Solubility Limited solubility in water. Soluble in organic solvents like ethanol and dimethyl sulfoxide.[3]

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination of the physicochemical properties of a compound. The following sections describe standard protocols for key experiments.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[4] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[4]

Methodology: Capillary Method (Thiele Tube or Mel-Temp Apparatus)

  • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4][5]

  • Apparatus Setup:

    • Thiele Tube: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. The assembly is then inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[4]

    • Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus.

  • Heating: The apparatus is heated gently, with the rate of temperature increase slowed to 1-2°C per minute as the expected melting point is approached.[4]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[4]

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement start Start powder Finely powder the solid sample start->powder pack Pack into a capillary tube powder->pack seal Seal one end of the capillary tube pack->seal setup Set up Thiele tube or Mel-Temp apparatus seal->setup heat Heat the apparatus slowly setup->heat observe Observe and record the melting range heat->observe end End observe->end

Figure 1. Experimental workflow for melting point determination.
Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.[6]

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed vial.[7]

  • Equilibration: The vial is agitated in a constant temperature shaker bath (e.g., at 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6][7]

  • Sample Collection: After equilibration, the mixture is allowed to stand, and the undissolved solid settles. A known volume of the supernatant (saturated solution) is carefully withdrawn using a syringe fitted with a filter to remove any suspended particles.[6][7]

  • Quantification: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or gas chromatography (GC).[7]

  • Calculation: The solubility is then calculated and expressed in units such as g/100 mL or mol/L.[6]

Solubility_Workflow start Start add_excess Add excess solid to solvent start->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate sample Withdraw and filter supernatant equilibrate->sample quantify Quantify concentration (e.g., HPLC) sample->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Figure 2. Experimental workflow for solubility determination.
pKa Determination

The pKa value provides insight into the ionization state of the aniline's amino group at different pH values, which is critical for understanding its reactivity and biological behavior.

Methodology: Potentiometric Titration

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.[8]

  • Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred. A standardized solution of a strong acid (e.g., HCl) is used as the titrant and is added in small, precise increments.[9][10]

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[9]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[9]

pKa_Workflow cluster_titration Potentiometric Titration cluster_analysis Data Analysis dissolve Dissolve sample in solvent titrate Titrate with standardized acid dissolve->titrate record_pH Record pH after each addition titrate->record_pH plot Plot pH vs. titrant volume record_pH->plot determine_pKa Determine pKa at half-equivalence point plot->determine_pKa

Figure 3. Experimental workflow for pKa determination.

Role in Drug Development

This compound is a valuable building block in medicinal chemistry.[1] Halogenated anilines are common precursors in the synthesis of a wide range of pharmaceuticals. The presence and position of the chloro and fluoro substituents on the aniline ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[11]

The primary utility of this compound lies in its ability to participate in various chemical transformations to construct more complex molecular scaffolds. For instance, the amino group can be acylated, alkylated, or used in coupling reactions to introduce the substituted phenyl ring into a larger molecule.

DrugDiscovery_Logic start This compound (Building Block) reaction Chemical Transformation (e.g., Coupling Reaction) start->reaction scaffold Complex Molecular Scaffold reaction->scaffold optimization Lead Optimization scaffold->optimization candidate Drug Candidate optimization->candidate

Figure 4. Logical relationship of this compound in drug discovery.

Reactivity and Stability

Halogenated anilines exhibit characteristic reactivity patterns. The amino group is a strong activating group, making the aromatic ring susceptible to electrophilic substitution.[11] However, the presence of electron-withdrawing halogen atoms can modulate this reactivity. The compound should be stored in a cool, dry place away from strong oxidizing agents to prevent degradation.[12] Reactions involving the amino group, such as diazotization, can be used to introduce a variety of other functional groups.

Conclusion

This compound is a key chemical intermediate with well-defined, albeit not fully experimentally determined, physicochemical properties. The experimental protocols outlined in this guide provide a framework for the precise measurement of its melting point, solubility, and pKa. Its role as a versatile building block in the synthesis of agrochemicals and pharmaceuticals underscores its importance in the chemical and life sciences industries. Further research to experimentally validate the calculated properties and explore its reactivity in novel synthetic pathways will continue to be of value to researchers and drug development professionals.

References

In-Depth Technical Guide: 2-Chloro-4-fluoro-5-methylaniline (CAS: 116759-33-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluoro-5-methylaniline is a halogenated and methylated aniline derivative with the CAS number 116759-33-2. Its strategic placement of chloro, fluoro, and methyl groups on the aniline ring makes it a highly valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, its application in the development of bioactive compounds, and relevant safety information. The unique electronic properties conferred by the substituent groups make this compound a key building block in the fields of medicinal chemistry and agrochemicals, particularly in the synthesis of targeted therapeutics like kinase inhibitors.[1][2]

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name This compound
CAS Number 116759-33-2[3]
Molecular Formula C₇H₇ClFN[3]
Molecular Weight 159.59 g/mol [3]
Appearance Not specified (likely a solid or oil)
Density 1.3 ± 0.1 g/cm³[3]
Boiling Point 224.2 ± 35.0 °C at 760 mmHg[3]
Flash Point 89.4 ± 25.9 °C[3]
Vapor Pressure 0.089 mmHg at 25°C[3]
Refractive Index 1.561[3]
Solubility Data not widely available
¹H NMR Spectral data available from suppliers
¹³C NMR Spectral data available from suppliers
Mass Spec. Spectral data available from suppliers
IR Spectrum Spectral data available from suppliers

Synthesis Protocol

Workflow for the Proposed Synthesis:

G cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction (Chlorination) cluster_step3 Step 3: Nitro Group Reduction cluster_end Final Product 4-fluoro-5-methyl-2-nitroaniline 4-fluoro-5-methyl-2-nitroaniline Diazotization Diazotization 4-fluoro-5-methyl-2-nitroaniline->Diazotization Reagents1 NaNO₂, HCl (aq) 0-5 °C Diazotization->Reagents1 Sandmeyer Sandmeyer Diazotization->Sandmeyer Reagents2 CuCl, HCl Sandmeyer->Reagents2 Reduction Reduction Sandmeyer->Reduction Reagents3 Fe, NH₄Cl (or H₂, Pd/C) Reduction->Reagents3 FinalProduct This compound Reduction->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

  • Step 1: Diazotization of 4-fluoro-5-methyl-2-nitroaniline

    • Suspend 4-fluoro-5-methyl-2-nitroaniline in an aqueous solution of hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

    • Continue stirring for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Step 2: Sandmeyer Reaction for Chlorination

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the nitrogen evolution ceases.

    • The resulting mixture contains 1-chloro-5-fluoro-4-methyl-2-nitrobenzene.

  • Step 3: Reduction of the Nitro Group

    • Extract the nitro-intermediate from the previous step using an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • For the reduction, the intermediate can be dissolved in ethanol or acetic acid.

    • Add iron powder and a catalytic amount of ammonium chloride (or perform catalytic hydrogenation with H₂ gas and a palladium on carbon catalyst).

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the hot reaction mixture to remove the iron catalyst.

    • Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).

    • Extract the product, this compound, with an organic solvent.

    • Purify the final product by column chromatography or distillation under reduced pressure.

Applications in Drug Development

This compound serves as a critical building block for the synthesis of pharmacologically active molecules, particularly in the development of kinase inhibitors for targeted cancer therapy. Kinases are enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers.

Use as a Kinase Inhibitor Scaffold Intermediate:

The aniline functional group of this molecule provides a nucleophilic center for reactions such as amide bond formation or nucleophilic aromatic substitution. These are key reactions in building the core structures of many kinase inhibitors that target the ATP-binding site of the enzyme. The specific substitution pattern of this compound can influence the binding affinity, selectivity, and pharmacokinetic properties of the final drug molecule.

Representative Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor Intermediate

This protocol outlines a general procedure for the N-arylation of a heterocyclic core, a common step in the synthesis of kinase inhibitors, using this compound.

G Intermediate This compound Reaction Buchwald-Hartwig Cross-Coupling Intermediate->Reaction Heterocycle Substituted 4-Chloropyrimidine Heterocycle->Reaction Product N-(2-Chloro-4-fluoro-5-methylphenyl) -substituted-pyrimidin-4-amine (Kinase Inhibitor Scaffold) Reaction->Product

Caption: General workflow for synthesizing a kinase inhibitor scaffold.

  • To a reaction vial, add this compound (1.0 eq.), the substituted 4-chloropyrimidine (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).

  • Add a base (e.g., Cs₂CO₃, 2.0 eq.) and an anhydrous solvent (e.g., dioxane or toluene).

  • Seal the vial and purge with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield the desired N-aryl pyrimidine intermediate.

Associated Signaling Pathways

Given its role as an intermediate in the synthesis of kinase inhibitors, the final drug products derived from this compound are likely to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Two such critical pathways are the Anaplastic Lymphoma Kinase (ALK) and the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway:

Oncogenic fusion proteins involving ALK lead to its constitutive activation, triggering downstream signaling cascades that promote cancer growth. ALK inhibitors block this activity.

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (Constitutively Active) PLCg PLCγ ALK->PLCg PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK STAT3 STAT3 JAK->STAT3 Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation STAT3->Proliferation Inhibitor ALK Inhibitor (Derived from Intermediate) Inhibitor->ALK Inhibition

Caption: ALK signaling pathway and the point of inhibition.[1][4][5][6]

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway:

The VEGFR pathway is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. VEGFR inhibitors block this process.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR VEGFR-2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis AKT->Angiogenesis Inhibitor VEGFR Inhibitor (Derived from Intermediate) Inhibitor->VEGFR Inhibition

Caption: VEGFR signaling pathway and the point of inhibition.[2][3][7][8][9]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions.

  • Hazard Statements:

    • Harmful if swallowed, in contact with skin, or if inhaled.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

In case of exposure, seek immediate medical attention and refer to the material safety data sheet (MSDS) for detailed first-aid measures.

Conclusion

This compound is a key chemical intermediate with significant applications in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Its distinct substitution pattern provides a versatile scaffold for creating novel compounds, particularly targeted therapeutics such as kinase inhibitors. Understanding its properties, synthesis, and potential applications is crucial for researchers and scientists working in drug discovery and development. Proper safety and handling procedures must be strictly followed when working with this compound.

References

An In-Depth Technical Guide to 2-Chloro-4-fluoro-5-methylaniline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-5-methylaniline, a key intermediate in the synthesis of targeted therapeutics. This document details the compound's physicochemical properties, outlines a detailed experimental protocol for its synthesis, and explores its application in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Core Properties of this compound

This compound is a substituted aniline that serves as a crucial building block in medicinal chemistry. Its specific substitution pattern provides unique steric and electronic properties that are leveraged in the design of complex, biologically active molecules.

PropertyValueReference
Molecular Formula C₇H₇ClFN[1][2]
Molecular Weight 159.59 g/mol [1][2]
CAS Number 116759-33-2[1][2]
Appearance Solid[3]
Boiling Point 224.2 ± 35.0 °C at 760 mmHg[1][2]
Density 1.3 ± 0.1 g/cm³[1][2]
Flash Point 89.4 ± 25.9 °C[1][2]
Refractive Index 1.561[1][2]
XLogP3 2.14[1][2]

Spectroscopic Data

  • ¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents on the aromatic ring.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine and C-H, C-C, C-Cl, and C-F bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Synthesis of this compound: An Experimental Protocol

A plausible and efficient synthesis of this compound can be achieved through the electrophilic chlorination of 4-fluoro-5-methylaniline. The following protocol is based on established methods for the chlorination of substituted anilines.

Reaction Scheme:

Synthesis of this compound reactant 4-Fluoro-5-methylaniline product This compound reactant->product reagent N-Chlorosuccinimide (NCS) Acetonitrile (CH3CN) reagent:s->product:n

A plausible synthetic route for this compound.

Materials:

  • 4-Fluoro-5-methylaniline

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-5-methylaniline (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Chlorinating Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add N-Chlorosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Application in Drug Development: A Building Block for EGFR Kinase Inhibitors

Substituted anilines are pivotal structural motifs in a multitude of clinically approved and investigational drugs. The specific substitution pattern of this compound makes it a highly valuable intermediate for the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).

The aniline nitrogen of this compound serves as a key nucleophile in coupling reactions with heterocyclic scaffolds, such as quinazolines, to form the core structure of many potent EGFR inhibitors. The chloro and fluoro substituents on the aniline ring play a crucial role in modulating the drug's binding affinity, selectivity, and pharmacokinetic properties.

Workflow for the Application of this compound in Kinase Inhibitor Synthesis:

G cluster_synthesis Synthesis cluster_testing Preclinical Testing A This compound C Coupling Reaction (e.g., Buchwald-Hartwig or SNAr) A->C B Heterocyclic Scaffold (e.g., Chloroquinazoline) B->C D Kinase Inhibitor Candidate C->D E In vitro Kinase Assays (EGFR, etc.) D->E F Cell-based Proliferation Assays E->F G In vivo Animal Models F->G H Clinical Candidate G->H Lead Optimization

General workflow for the use of this compound in drug discovery.

The EGFR Signaling Pathway: A Key Target in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of many cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.

Simplified EGFR Signaling Pathway:

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos recruits PI3K PI3K Dimerization->PI3K activates Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Cell_Response Cell Proliferation, Survival, Angiogenesis, Metastasis mTOR->Cell_Response Transcription->Cell_Response Inhibitor EGFR Inhibitor (derived from this compound) Inhibitor->Dimerization

Simplified representation of the EGFR signaling pathway and the point of intervention for EGFR inhibitors.

EGFR inhibitors developed from intermediates like this compound are designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling. This leads to the inhibition of cancer cell growth and proliferation.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery and development. Its unique structural features make it a key building block for the synthesis of potent and selective kinase inhibitors, particularly those targeting the EGFR signaling pathway. This guide provides researchers and scientists with the essential information needed to effectively utilize this compound in their synthetic and medicinal chemistry programs.

References

Spectroscopic Profile of 2-Chloro-4-fluoro-5-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chloro-4-fluoro-5-methylaniline (CAS No: 124185-35-9). The information is structured to support researchers in the fields of medicinal chemistry, agrochemical synthesis, and materials science by offering detailed spectroscopic data and the methodologies for their acquisition.

Compound Structure and Properties

This compound is a halogenated aromatic amine with the molecular formula C₇H₇ClFN and a molecular weight of approximately 159.59 g/mol . Its structure is a key building block in the synthesis of various target molecules in the pharmaceutical and agrochemical industries.

structure C1 C C2 C C1->C2 N NH₂ C1->N C3 C C2->C3 Cl Cl C2->Cl C4 C C3->C4 C5 C C4->C5 F F C4->F C6 C C5->C6 CH3 CH₃ C5->CH3 C6->C1 H3 H H6 H

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This data is essential for structural confirmation and purity assessment.

(Note: The following data is representative for a compound with this structure. Actual experimental values may vary slightly based on instrumentation and conditions.)

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~7.10d~8.01HAromatic H
~6.85d~10.01HAromatic H
~3.80br s-2H-NH₂
~2.20s-3H-CH₃
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~155.0 (d)C-F
~142.0C-NH₂
~128.0 (d)Aromatic CH
~125.0C-Cl
~120.0 (d)Aromatic CH
~118.0C-CH₃
~16.0-CH₃
Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3400-3500MediumN-H Stretch (asymmetric)
3300-3400MediumN-H Stretch (symmetric)
2920-2980WeakC-H Stretch (methyl)
1600-1620StrongN-H Scissoring
1500-1520StrongC=C Aromatic Ring Stretch
1200-1250StrongC-F Stretch
1050-1100MediumC-N Stretch
750-800StrongC-Cl Stretch
Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)
m/z RatioRelative Intensity (%)Assignment
159/161100/33[M]⁺ / [M+2]⁺
144/146~40[M-CH₃]⁺
124~20[M-Cl]⁺
109~15[M-CH₃, -Cl]⁺

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters : A standard single-pulse sequence was used. Data was acquired over 16-64 scans with a relaxation delay of 1-5 seconds. The spectral width was typically set from -2 to 12 ppm.

  • ¹³C NMR Parameters : A proton-decoupled single-pulse sequence was employed. Due to the low natural abundance of the ¹³C isotope, 1024 or more scans were accumulated with a relaxation delay of 2 seconds. The spectral width was set from 0 to 200 ppm.

  • Data Processing : The raw free induction decay (FID) signal was processed using a Fourier transform. Phase and baseline corrections were applied to the resulting spectrum to ensure accurate peak integration and chemical shift determination.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) : Approximately 1-2 mg of solid this compound was finely ground in an agate mortar. This was then thoroughly mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The mixture was transferred to a pellet-forming die and compressed under high pressure (typically 8-10 metric tons) to form a thin, transparent pellet.

  • Instrumentation : The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : A background spectrum of a pure KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was recorded, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing : The final spectrum was generated by ratioing the sample scan against the background scan, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : The sample was introduced into the mass spectrometer via a Gas Chromatography (GC) system, which ensures the analysis of a pure compound.

  • Instrumentation : A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source was used.

  • Ionization : Electron Ionization was performed at a standard energy of 70 eV. In this process, the gaseous analyte molecules are bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular ion (M⁺) and characteristic fragment ions.

  • Mass Analysis : The resulting ions were accelerated and separated based on their mass-to-charge (m/z) ratio by a quadrupole mass analyzer.

  • Data Analysis : The mass spectrum was recorded, plotting the relative abundance of ions against their m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Workflow and Logical Relationships

The characterization of a chemical compound like this compound follows a logical workflow, where different spectroscopic techniques provide complementary information to confirm the structure and purity.

workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MW_confirm Molecular Weight Confirmation MS->MW_confirm FG_analysis Functional Group Analysis IR->FG_analysis Structure_elucid Structural Elucidation (Connectivity) NMR->Structure_elucid Final_confirm Final Structure Confirmation MW_confirm->Final_confirm FG_analysis->Final_confirm Structure_elucid->Final_confirm

Caption: General workflow for the spectroscopic characterization of a synthesized organic compound.

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Chloro-4-fluoro-5-methylaniline, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the necessary starting materials, outlines multi-step synthetic routes with detailed experimental protocols, and presents quantitative data to facilitate laboratory-scale synthesis and process optimization.

Executive Summary

The synthesis of this compound can be effectively achieved through a well-defined multi-step process. The most strategically sound and commonly referenced pathway commences with the commercially available starting material, 4-fluoro-3-methylaniline. This route involves a sequence of nitration, reduction, and a Sandmeyer reaction to introduce the desired substituents at the correct positions on the aniline ring. This guide will focus on providing a detailed exposition of this primary synthetic route, including reaction mechanisms, experimental procedures, and expected yields.

Synthetic Pathway Overview

The principal synthetic route to this compound is a three-step process starting from 4-fluoro-3-methylaniline. The logical progression of this synthesis is illustrated below.

G A 4-Fluoro-3-methylaniline B Nitration A->B HNO₃, H₂SO₄ C 4-Fluoro-5-methyl-2-nitroaniline B->C D Reduction C->D Fe, HCl or H₂, Pd/C E 4-Fluoro-5-methylbenzene-1,2-diamine D->E F Diazotization & Sandmeyer Reaction E->F 1. NaNO₂, HCl 2. CuCl G This compound F->G

Caption: Synthetic pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with a summary of the reagents and expected outcomes in a tabular format.

Step 1: Nitration of 4-Fluoro-3-methylaniline

The initial step involves the regioselective nitration of 4-fluoro-3-methylaniline to yield 4-fluoro-5-methyl-2-nitroaniline. The directing effects of the activating amino and methyl groups, and the deactivating fluoro group, favor the introduction of the nitro group at the position ortho to the amino group and meta to the methyl and fluoro groups. To prevent oxidation of the amino group and to control the regioselectivity, the amino group is often protected as an acetamide before nitration, followed by deprotection.

Experimental Protocol:

  • Protection (Acetylation): To a solution of 4-fluoro-3-methylaniline (1.0 eq) in acetic anhydride (2.0 eq), add a catalytic amount of sulfuric acid. Stir the mixture at room temperature for 1-2 hours. Pour the reaction mixture into ice water and collect the precipitated N-(4-fluoro-3-methylphenyl)acetamide by filtration.

  • Nitration: Dissolve the dried acetamide in concentrated sulfuric acid at 0°C. Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5°C. After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours.

  • Work-up and Deprotection: Carefully pour the reaction mixture onto crushed ice. The nitrated acetamide will precipitate. Collect the solid by filtration and wash with cold water. To deprotect, reflux the nitrated acetamide in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

  • Isolation: After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution) to precipitate the 4-fluoro-5-methyl-2-nitroaniline. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.

Reagent/ParameterMolar Ratio/ValueNotes
4-Fluoro-3-methylaniline1.0 eqStarting Material
Acetic Anhydride2.0 eqProtecting Agent
Nitric Acid1.1 eqNitrating Agent
Sulfuric AcidSolvent/Catalyst---
Reaction Temperature0-5 °CNitration Step
Expected Yield 75-85% ---
Purity >98% After Recrystallization
Step 2: Reduction of 4-Fluoro-5-methyl-2-nitroaniline

The second step is the reduction of the nitro group of 4-fluoro-5-methyl-2-nitroaniline to an amino group, yielding 4-fluoro-5-methylbenzene-1,2-diamine. A common and effective method for this transformation is the use of iron powder in the presence of an acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-fluoro-5-methyl-2-nitroaniline (1.0 eq) and ethanol.

  • Addition of Reducing Agent: Heat the mixture to reflux and add iron powder (3.0-5.0 eq) portion-wise. Then, add a small amount of concentrated hydrochloric acid to initiate the reaction.

  • Reaction Monitoring: Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron residues. Wash the filter cake with hot ethanol. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude 4-fluoro-5-methylbenzene-1,2-diamine can be purified by column chromatography or used directly in the next step.

Reagent/ParameterMolar Ratio/ValueNotes
4-Fluoro-5-methyl-2-nitroaniline1.0 eqStarting Material
Iron Powder3.0-5.0 eqReducing Agent
Hydrochloric AcidCatalyticInitiator
SolventEthanol---
Reaction TemperatureReflux---
Expected Yield 85-95% ---
Purity >95% ---
Step 3: Diazotization and Sandmeyer Reaction

The final step involves the conversion of one of the amino groups of 4-fluoro-5-methylbenzene-1,2-diamine to a chloro group via a Sandmeyer reaction. This involves the formation of a diazonium salt followed by its reaction with a copper(I) chloride solution.

Experimental Protocol:

  • Diazotization: Dissolve 4-fluoro-5-methylbenzene-1,2-diamine (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5°C. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Reaction Completion and Isolation: Allow the reaction mixture to warm to room temperature and then heat it to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt, which is indicated by the cessation of nitrogen gas evolution.

  • Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. After removing the solvent by rotary evaporation, the crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

Reagent/ParameterMolar Ratio/ValueNotes
4-Fluoro-5-methylbenzene-1,2-diamine1.0 eqStarting Material
Sodium Nitrite1.05 eqDiazotizing Agent
Copper(I) Chloride1.2 eqCatalyst/Reagent
Hydrochloric AcidSolvent/Reagent---
Reaction Temperature0-5 °C (Diazotization)---
50-60 °C (Sandmeyer)---
Expected Yield 60-75% ---
Purity >99% After Purification

Logical Workflow for Synthesis

The following diagram illustrates the logical flow of the synthetic process, highlighting the key transformations and intermediates.

G cluster_0 Starting Material cluster_1 Step 1: Nitration cluster_2 Intermediate 1 cluster_3 Step 2: Reduction cluster_4 Intermediate 2 cluster_5 Step 3: Sandmeyer Reaction cluster_6 Final Product A 4-Fluoro-3-methylaniline B Protection (Acetylation) A->B C Nitration B->C D Deprotection C->D E 4-Fluoro-5-methyl-2-nitroaniline D->E F Reduction of Nitro Group E->F G 4-Fluoro-5-methylbenzene-1,2-diamine F->G H Diazotization G->H I Reaction with CuCl H->I J This compound I->J

Caption: Logical workflow of the synthesis process.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific laboratory conditions and scale.

Navigating the Solubility Landscape of 2-Chloro-4-fluoro-5-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 2-Chloro-4-fluoro-5-methylaniline, a key intermediate in various industrial applications. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, this document provides researchers, scientists, and drug development professionals with a foundational understanding of its expected solubility behavior, detailed experimental protocols for determining solubility, and a theoretical framework to guide solvent selection.

Physicochemical Properties and Predicted Solubility

This compound (CAS No. 116759-33-2) is a substituted aniline with a molecular formula of C₇H₇ClFN and a molecular weight of 159.59 g/mol .[1][2] Its structure, featuring a polar amino group and a substituted aromatic ring, suggests a nuanced solubility profile. The presence of the amino group allows for hydrogen bonding, indicating a potential for solubility in polar protic solvents. Conversely, the chloro, fluoro, and methyl substitutions on the benzene ring contribute to its non-polar character, suggesting solubility in certain non-polar organic solvents.

Based on the principle of "like dissolves like," a qualitative prediction of solubility in various organic solvents can be made. However, experimental verification is crucial for precise applications.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the amino group.
Polar Aprotic Acetone, Dichloromethane, Ethyl AcetateModerate to HighCan engage in dipole-dipole interactions.
Non-Polar Toluene, HexaneLow to ModerateInteractions are primarily based on weaker van der Waals forces.

While specific data for the target molecule is scarce, related compounds offer some insight. For instance, 2-Chloro-4-methylaniline is reported to be soluble in methanol. This supports the prediction of good solubility in polar protic solvents.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following section outlines a detailed methodology for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Syringe filters (chemically compatible with the solvent)

Equilibrium Solubility Method

This method involves creating a saturated solution and then determining the concentration of the dissolved solute.

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 2-Chloro-4-fluoro- 5-methylaniline to a known volume of solvent B Agitate at a constant temperature for 24-48 hours to reach equilibrium A->B C Allow solid to settle or centrifuge the sample B->C D Withdraw a known volume of the supernatant C->D E Filter the aliquot D->E F Dilute the sample to a known concentration E->F G Analyze by HPLC or GC to determine concentration F->G

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To prevent precipitation, the pipette can be pre-warmed to the experimental temperature.

  • Filtration and Dilution: Immediately filter the aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with the same solvent to a concentration within the analytical instrument's linear range.

  • Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

  • Calculation: The solubility is calculated from the determined concentration and the dilution factor.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, which are crucial to consider during experimental design and process development.

Logical Relationships of Factors Affecting Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions Solubility Solubility of 2-Chloro-4-fluoro- 5-methylaniline MolecularStructure Molecular Structure (Polarity, H-bonding) MolecularStructure->Solubility CrystalLatticeEnergy Crystal Lattice Energy CrystalLatticeEnergy->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility HydrogenBonding Hydrogen Bonding Capacity HydrogenBonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (for gases) Pressure->Solubility

Caption: Key factors influencing the solubility of the target compound.

  • Temperature: The solubility of solids in liquids generally increases with temperature. Therefore, heating the solvent can be a strategy to dissolve more of the compound.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a significant role. A solvent with a polarity that matches that of this compound will likely be a good solvent.

  • Crystal Lattice Energy: The energy of the crystal lattice of the solid must be overcome by the solvation energy for dissolution to occur. A higher lattice energy can lead to lower solubility.

Conclusion

While readily available quantitative solubility data for this compound is limited, this technical guide provides a robust framework for researchers and professionals to understand and determine its solubility in various organic solvents. By applying the theoretical principles and the detailed experimental protocol outlined herein, scientists can generate the necessary data to optimize their processes, whether in synthetic chemistry, pharmaceutical development, or materials science. The provided diagrams offer a clear visualization of the experimental workflow and the interplay of factors governing solubility, serving as a valuable resource for laboratory work.

References

In-Depth Technical Guide: Safety and Handling of 2-Chloro-4-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Chloro-4-fluoro-5-methylaniline (CAS No: 124185-35-9), a chemical intermediate used in the synthesis of pharmaceuticals and other complex organic molecules. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[2]

Signal Word: Warning[1]

Pictograms:

alt text

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties
PropertyValueReference
CAS Number 124185-35-9[1]
Molecular Formula C₇H₇ClFN[1]
Molecular Weight 159.59 g/mol
Appearance Solid[3]
Storage Temperature Room Temperature, Sealed in Dry[4]

Note: Specific values for properties like melting point, boiling point, and flash point for this compound were not available in the searched literature. Data for similar compounds suggest it is a solid at room temperature.

Table 2: Toxicological Data
ParameterValueSpeciesRouteReference
Acute Toxicity Category 4N/AOral[1]
Acute Toxicity Category 4N/ADermal[1]
Acute Toxicity Category 4N/AInhalation[1]
Skin Irritation Category 2N/AN/A[1]
Eye Irritation Category 2N/AN/A[1]

Note: Specific LD50 or LC50 values for this compound were not found in the provided search results. The categorization is based on GHS classifications from safety data sheets.

Table 3: Exposure Limits
LimitValueIssuing Organization
TLV (Threshold Limit Value) Not establishedACGIH
PEL (Permissible Exposure Limit) Not establishedOSHA

Note: Occupational exposure limits for this compound have not been established. It is recommended to keep airborne concentrations as low as practically possible.[5]

Experimental Protocols

While specific experimental data for this compound is not publicly available, the following are generalized, standard protocols for assessing the key toxicological endpoints.

Protocol: Acute Oral Toxicity (Based on OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of this compound.

  • Test Animals: Healthy, young adult rodents (e.g., rats), typically females.

  • Procedure:

    • Animals are fasted prior to dosing.

    • A single dose of the test substance is administered by gavage. A starting dose of 300 mg/kg is often used for substances with expected toxicity.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Observations are made shortly after dosing and at least once daily thereafter.

    • A necropsy of all animals is performed at the end of the study.

  • Endpoint: The GHS category is determined based on the number of mortalities at a given dose level.

Protocol: Skin Irritation/Corrosion (Based on OECD Guideline 439)
  • Objective: To assess the potential of this compound to cause skin irritation.

  • Test System: Reconstructed Human Epidermis (RhE) model.

  • Procedure:

    • The test substance is applied topically to the surface of the RhE tissue.

    • The substance is left in contact for a defined period (e.g., 60 minutes).

    • After exposure, the tissue is rinsed and incubated.

    • Cell viability is determined using a quantitative assay (e.g., MTT assay).

  • Endpoint: The substance is classified as an irritant (Category 2) if the mean cell viability is below a certain threshold (typically ≤ 50%).

Safety and Handling Precautions

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] Do not wear contact lenses.[5]

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., PVC, nitrile rubber) tested to a relevant standard such as EN 374.[5] For prolonged or frequent contact, a glove with a higher protection class (breakthrough time > 240 minutes) is recommended.[5]

    • Wear a lab coat or overalls.[5]

    • Safety footwear or rubber boots should be worn.[5]

  • Respiratory Protection: If engineering controls do not maintain airborne concentrations to a low level, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[2][7] A particulate filter may be appropriate if handling the solid form.[7]

Handling Procedures
  • Avoid all personal contact, including inhalation.[5]

  • Avoid formation of dust and aerosols.[1][8]

  • Do not eat, drink, or smoke when handling this product.[2][5]

  • Wash hands thoroughly with soap and water after handling.[2][5]

  • Keep containers securely sealed when not in use.[5]

Storage
  • Store in a dry, cool, and well-ventilated place.[2][6][9]

  • Keep the container tightly closed.[2][6][8]

  • Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7]

Emergency Procedures

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[1][8] Do not use mouth-to-mouth resuscitation.[1][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][5] A water spray or fog can be used for large fires only.[5]

  • Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and phosgene.[5]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection. Avoid breathing dust or vapors.[5]

  • Environmental Precautions: Prevent the substance from entering drains or waterways.[5][10]

  • Containment and Cleanup:

    • Minor Spills: Use dry cleanup procedures.[5] Sweep or vacuum up the material, avoiding dust generation.[5] Place in a suitable, labeled container for disposal.[5]

    • Major Spills: Clear the area and move upwind.[5] Contain the spill with sand, earth, or vermiculite.[5] Collect the recoverable product into labeled containers.[5]

Visualizations

Logical Workflow for Safe Handling

G prep Preparation assess Assess Risks prep->assess ppe Select & Don PPE assess->ppe setup Prepare Workspace (Fume Hood, Spill Kit) assess->setup handling Chemical Handling ppe->handling setup->handling weigh Weigh/Measure handling->weigh reaction Perform Reaction weigh->reaction cleanup Cleanup & Decontamination reaction->cleanup decon Decontaminate Glassware & Surfaces cleanup->decon waste Dispose of Waste cleanup->waste doff Doff PPE decon->doff waste->doff wash Wash Hands doff->wash

Caption: General laboratory workflow for safely handling hazardous chemicals.

First Aid Decision Pathway for Exposure

G start Exposure Occurs route What is the route of exposure? start->route inhalation Inhalation route->inhalation Inhalation skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye ingestion Ingestion route->ingestion Ingestion fresh_air Move to Fresh Air inhalation->fresh_air breathing Breathing difficult? fresh_air->breathing oxygen Give Oxygen breathing->oxygen Yes no_breathing Not Breathing? breathing->no_breathing No oxygen->no_breathing cpr Artificial Respiration no_breathing->cpr Yes medical Seek Immediate Medical Attention no_breathing->medical No cpr->medical remove_clothing Remove Contaminated Clothing skin->remove_clothing wash_skin Wash with Soap & Water remove_clothing->wash_skin wash_skin->medical rinse_eyes Rinse with Water (15+ min) eye->rinse_eyes rinse_eyes->medical rinse_mouth Rinse Mouth ingestion->rinse_mouth no_vomit Do NOT Induce Vomiting rinse_mouth->no_vomit no_vomit->medical

Caption: Decision tree for first aid response to chemical exposure.

References

An In-Depth Technical Guide to 2-Chloro-4-fluoro-5-methylaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Chloro-4-fluoro-5-methylaniline is a substituted aniline that serves as a key building block in the synthesis of complex organic molecules. Its trifunctionalized aromatic ring, featuring chloro, fluoro, and methyl groups, offers a versatile scaffold for the development of novel compounds in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development.

Commercial Availability

This compound is commercially available from various chemical suppliers. It is typically offered in research and bulk quantities with purities generally exceeding 97%. Researchers can procure this compound from suppliers such as MySkinRecipes, Sunway Pharm Ltd, and VSNCHEM. When sourcing this chemical, it is crucial to verify the CAS number to ensure the correct isomer is being purchased. Two CAS numbers are frequently associated with this compound and its isomers: 124185-35-9 and 116759-33-2.

Table 1: Commercial Supplier Information for this compound

SupplierPurityAvailable Quantities
MySkinRecipes97%1g, 5g
Sunway Pharm LtdNot specifiedInquire for details
VSNCHEMNot specifiedInquire for details

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its proper handling, storage, and use in experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₇ClFN
Molecular Weight 159.59 g/mol
Appearance Solid
Boiling Point 224.2 ± 35.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Flash Point 89.4 ± 25.9 °C[1]
Refractive Index 1.561[1]

Safety Information:

This compound is classified as a harmful substance. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of this compound via Nitro Group Reduction (Adapted Method)

Materials:

  • 2-chloro-4-fluoro-5-methylnitrobenzene

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-chloro-4-fluoro-5-methylnitrobenzene (1 equivalent) in a mixture of ethanol and water.

  • Add iron powder (typically 3-5 equivalents) and a catalytic amount of ammonium chloride to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

G cluster_synthesis Synthesis of this compound Starting Material 2-Chloro-4-fluoro-5-methylnitrobenzene Reaction Reduction (e.g., Fe, NH4Cl, EtOH/H2O, Reflux) Starting Material->Reaction Workup Filtration & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final Product This compound Purification->Final Product

A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Substituted anilines are privileged scaffolds in medicinal chemistry, and this compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for its incorporation into molecules targeting a range of biological pathways. A significant application of anilines with similar substitution patterns is in the development of kinase inhibitors.

Role as a Kinase Inhibitor Building Block:

Kinase inhibitors are a major class of targeted cancer therapeutics. Many of these inhibitors function by competing with ATP for binding to the kinase domain of the receptor. The aniline moiety can serve as a crucial pharmacophore that interacts with the hinge region of the kinase domain. This compound can be utilized in nucleophilic aromatic substitution (SNAr) reactions with chloro-substituted heterocyclic cores, such as quinazolines or pyrimidines, to form the core structure of potent kinase inhibitors.

G cluster_drug_discovery Application in Kinase Inhibitor Synthesis Aniline This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Aniline->Reaction Heterocycle Chloro-substituted Heterocycle (e.g., Quiazoline, Pyrimidine) Heterocycle->Reaction Core_Structure Kinase Inhibitor Core Structure Reaction->Core_Structure Further_Modification Further Synthetic Modifications Core_Structure->Further_Modification Final_Compound Potent & Selective Kinase Inhibitor Further_Modification->Final_Compound

General synthetic workflow for the use of this compound in kinase inhibitor synthesis.

Agrochemical Applications

In addition to its role in pharmaceuticals, this compound is also employed as an intermediate in the synthesis of agrochemicals, particularly herbicides and pesticides.[1] The specific substitution pattern of this aniline can be leveraged to create active ingredients that exhibit desired efficacy and selectivity for weed and pest control.

Conclusion

This compound is a commercially available and valuable chemical intermediate with significant applications in both the pharmaceutical and agrochemical sectors. Its utility as a building block for kinase inhibitors highlights its importance in modern drug discovery. A comprehensive understanding of its synthesis, properties, and reactivity is crucial for researchers and scientists working to develop novel therapeutic agents and crop protection solutions.

References

The Dawn of Synthetic Color and Medicine: A Technical History of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal discovery and rich history of substituted anilines, from their serendipitous beginnings that sparked the synthetic dye industry to their crucial role in the development of modern pharmaceuticals. We delve into the foundational experimental protocols that defined the field and present key data for a comparative understanding of these versatile compounds.

From Indigo to Mauve: The Birth of an Industry

The story of aniline, the parent compound of a vast class of derivatives, is a testament to 19th-century organic chemistry. Initially isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, he named the oily substance "Crystallin".[1][2] A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar that he named "kyanol" due to the blue color it produced with chloride of lime.[1][2][3] It wasn't until 1840 that Carl Julius Fritzsche, treating indigo with caustic potash, obtained an oil he called "aniline," a name that would ultimately prevail after August Wilhelm von Hofmann confirmed in 1843 that all these discoveries were, in fact, the same compound.[1][2][3]

The true revolution, however, arrived in 1856. While attempting to synthesize the anti-malarial drug quinine, an 18-year-old student of Hofmann, William Henry Perkin, serendipitously discovered a vibrant purple dye.[4][5][6][7] This dye, which he named "mauveine," was the world's first commercially successful synthetic dye and marked the birth of the synthetic chemical industry.[4][5][8] Perkin's discovery, stemming from the oxidation of impure aniline containing toluidine isomers, ignited a flurry of research into aniline-based colorants.[4][9]

Shortly after Perkin's breakthrough, French chemist Antoine Béchamp developed an efficient and scalable method for producing aniline from nitrobenzene using iron and acid, a process that became known as the Béchamp reduction.[2][10][11] This development was crucial as it made aniline readily and cheaply available, fueling the burgeoning synthetic dye industry in Germany, with companies like BASF (Badische Anilin- und Soda-Fabrik) rising to prominence.[1][3]

A timeline of these foundational discoveries is presented below:

YearScientist(s)Key Discovery or Contribution
1826 Otto UnverdorbenFirst isolation of aniline from indigo, named "Crystallin".[1][2][12]
1834 Friedlieb RungeIsolation of "kyanol" from coal tar.[1][2][3]
1840 Carl Julius FritzscheCoined the name "aniline" after isolating it from indigo.[1][2]
1842 Nikolay ZininReduced nitrobenzene to obtain a base he named "benzidam".[2]
1843 August Wilhelm von HofmannDemonstrated that Crystallin, kyanol, aniline, and benzidam were the same compound.[2][3]
1854 Antoine BéchampDeveloped an efficient method for the reduction of nitrobenzene to aniline.[2][10][11]
1856 William Henry PerkinDiscovered the first synthetic dye, mauveine, from aniline.[4][5][6][7]
1857 William Henry PerkinOpened the first factory to mass-produce a synthetic dye.[5]

From Dyes to Drugs: The Medicinal Chemistry of Anilines

The utility of substituted anilines soon extended beyond the realm of color. The same properties that made them excellent dyes—their ability to interact with biological materials like textiles—hinted at their potential for medicinal applications. This insight led to the dawn of chemotherapy.

A pivotal moment came in 1909 when Paul Ehrlich, after systematically screening hundreds of arsenic-containing organic compounds, developed Salvarsan (arsphenamine).[3][13] This derivative of aniline was the first effective treatment for syphilis, embodying Ehrlich's concept of a "magic bullet" that could selectively target a pathogen without harming the host.[2][13][14] The synthesis of Salvarsan was a complex multi-step process, and its successful production by Hoechst, with a yield of just under 16%, marked a significant achievement in pharmaceutical manufacturing.[15][16]

The legacy of aniline in medicine was further solidified with the discovery of sulfonamides, or "sulfa drugs." Building on the observation that certain dyes had antibacterial properties, chemists at the Bayer laboratories synthesized sulfamidochrysoidine, which was found to be effective against streptococcal infections. This led to the development of sulfanilamide, the first of a new class of antibiotics that revolutionized medicine before the widespread availability of penicillin.

The mechanism of action of sulfonamides is a classic example of competitive inhibition. Bacteria synthesize their own folic acid, an essential nutrient, from para-aminobenzoic acid (PABA). Sulfonamides are structurally very similar to PABA and act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, thus blocking the synthesis of folic acid and halting bacterial growth.[17][18] Humans are unaffected because they obtain folic acid from their diet.

Experimental Protocols of Key Historical Syntheses

To provide a practical understanding of the foundational chemistry, detailed protocols for key historical and modern syntheses of aniline and its derivatives are presented below.

Perkin's Synthesis of Mauveine (1856)

While Perkin's original quantitative data is not extensively documented, his patented process provides a clear qualitative description of the synthesis.

Reactants:

  • A cold solution of sulphate of aniline, toluidine, or xylidine (or a mixture thereof).

  • A cold solution of a soluble bichromate (e.g., potassium dichromate).

Procedure:

  • The solutions of the aniline salts and the bichromate are mixed. The amount of bichromate solution used is enough to neutralize the sulfuric acid in the aniline salt solution.

  • The mixture is allowed to stand for ten to twelve hours.

  • A black precipitate forms, which is collected by filtration.

  • The precipitate is washed with water to remove the neutral sulphate byproduct.

  • The black powder is then dried at 100°C.

  • The dried substance is repeatedly digested with coal-tar naphtha to remove a brown impurity.

  • The remaining purple substance is then dissolved in boiling water, filtered, and the mauveine dye crystallizes upon cooling.

Caption: A simplified workflow for Perkin's synthesis of mauveine.

Perkin_Mauveine_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products aniline_salt Aniline/Toluidine Sulfate Solution mix Mix and Stand (10-12h) aniline_salt->mix bichromate Soluble Bichromate Solution bichromate->mix filter_wash Filter and Wash with Water mix->filter_wash dry Dry at 100°C filter_wash->dry byproducts Neutral Sulfate & Brown Impurity filter_wash->byproducts extract Extract with Naphtha dry->extract dissolve_crystallize Dissolve in Boiling Water & Crystallize extract->dissolve_crystallize extract->byproducts mauveine Mauveine Dye dissolve_crystallize->mauveine Bechamp_Reduction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products nitrobenzene Nitrobenzene reduction Reduction with Nascent Hydrogen nitrobenzene->reduction iron Iron Filings iron->reduction acid Acetic or Hydrochloric Acid acid->reduction aniline Aniline reduction->aniline iron_oxide Iron Oxide reduction->iron_oxide Sulfanilamide_Synthesis aniline Aniline acetanilide Acetanilide aniline->acetanilide Acetic Anhydride, Sodium Acetate sulfonyl_chloride p-Acetamidobenzenesulfonyl chloride acetanilide->sulfonyl_chloride Chlorosulfonic Acid sulfonamide p-Acetamidobenzenesulfonamide sulfonyl_chloride->sulfonamide Aqueous Ammonia sulfanilamide Sulfanilamide sulfonamide->sulfanilamide Dilute HCl, then NaHCO3 Sulfonamide_Mechanism cluster_bacterial_pathway Bacterial Folic Acid Synthesis cluster_drug_action Sulfonamide Action paba p-Aminobenzoic Acid (PABA) enzyme Dihydropteroate Synthase paba->enzyme dihydrofolic_acid Dihydrofolic Acid enzyme->dihydrofolic_acid Incorporation tetrahydrofolic_acid Tetrahydrofolic Acid dihydrofolic_acid->tetrahydrofolic_acid nucleic_acid Nucleic Acid Synthesis tetrahydrofolic_acid->nucleic_acid sulfonamide Sulfonamide sulfonamide->enzyme Competitive Inhibition

References

Methodological & Application

Application Notes and Protocols for the Purity Determination of 2-Chloro-4-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the purity of 2-Chloro-4-fluoro-5-methylaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols focus on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for routine purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities.

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

Principle and Application

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used technique for the purity analysis of non-volatile and thermally stable compounds like this compound. The method separates the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. A UV detector is commonly employed for quantification. This method is suitable for routine quality control and stability testing.

Experimental Protocol

Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Chromatographic Conditions:

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. A typical gradient would start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Data Analysis: The purity of this compound is typically determined by the area percentage method, where the peak area of the main component is expressed as a percentage of the total peak area of all components in the chromatogram.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solution hplc_system HPLC System Setup prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system prep_mobile Prepare Mobile Phase prep_mobile->hplc_system injection Inject Sample/Standard hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Purity Calculation integration->calculation report Generate Report calculation->report

Caption: Workflow for the HPLC analysis of this compound.

Quantitative Data Summary

The following tables summarize typical validation data for an HPLC method for a substituted aniline, which can be expected for this compound.

ParameterTypical Value
Linearity (r²)> 0.999
Range (µg/mL)1 - 100
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.0% - 102.0%
Concentration (µg/mL)Mean Recovery (%)RSD (%)
5099.50.8
75101.20.5
10099.80.7

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Principle and Application

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities in a sample. For the analysis of this compound, GC-MS is particularly useful for detecting residual solvents, starting materials, and volatile by-products from the synthesis process. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass information for each component, allowing for their identification.

Experimental Protocol

Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Reagents:

    • Methylene chloride or other suitable solvent (GC grade)

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in methylene chloride (e.g., 1 mg/mL).

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 amu

Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal or external standard method.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solution gcms_system GC-MS System Setup prep_standard->gcms_system prep_sample Prepare Sample Solution prep_sample->gcms_system injection Inject Sample gcms_system->injection gc_separation GC Separation injection->gc_separation ms_detection Mass Spectrometry gc_separation->ms_detection library_search Library Search ms_detection->library_search identification Impurity Identification library_search->identification quantification Quantification identification->quantification

Caption: Workflow for the GC-MS analysis of this compound.

Potential Impurities

Based on the structure of this compound, potential process-related impurities could include:

  • Positional Isomers: Isomers with different substitution patterns on the aniline ring.

  • Unreacted Starting Materials: Precursors used in the synthesis.

  • By-products: Compounds formed from side reactions during synthesis.

A thorough impurity profiling using techniques like GC-MS and LC-MS is crucial for ensuring the quality and safety of the final product.

Disclaimer: The provided protocols are intended as a starting point for method development. It is essential to validate the chosen analytical method for its intended use according to the relevant regulatory guidelines.

HPLC analysis of 2-Chloro-4-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of 2-Chloro-4-fluoro-5-methylaniline

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the separation, identification, and quantification of chemical compounds. This document provides a detailed application note and protocol for the analysis of this compound, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The following methodology is adapted from established methods for structurally similar halogenated anilines and provides a robust starting point for method development and validation.

Introduction

This compound is a substituted aniline derivative used as a building block in organic synthesis.[1] Ensuring the purity and quality of this intermediate is critical for the safety and efficacy of the final products. Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for analyzing this class of compounds. This method utilizes a non-polar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the .

Equipment and Materials
  • HPLC System: A system equipped with a binary or quaternary pump, a UV-Vis detector, a column oven, and an autosampler.

  • HPLC Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

  • Data Acquisition and Processing Software

  • Analytical Balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Reagents and Standards
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Note: It is recommended to degas the mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 10 mL volumetric flask with the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile) to obtain a stock solution of approximately 1 mg/mL.

    • Perform serial dilutions to prepare working standards at desired concentrations.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in the initial mobile phase composition to achieve a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.[2]

HPLC Chromatographic Conditions

The following chromatographic conditions are a recommended starting point and may require optimization for specific applications.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm[2]
Injection Volume 10 µL[2]

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.08020
15.02080
15.18020
18.08020

Data Analysis and System Suitability

  • Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.

  • Quantification: The concentration of this compound in the sample can be determined using a calibration curve generated from the peak areas of the standard solutions.

  • System Suitability: To ensure the performance of the chromatographic system, system suitability parameters such as theoretical plates, tailing factor, and repeatability of injections should be monitored.

Workflow Diagram

The following diagram illustrates the general workflow for the .

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C System Setup & Equilibration B->C C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Quantification G->H I Reporting H->I

Caption: Workflow for HPLC analysis.

Potential Impurities and Related Substances

During the synthesis and storage of this compound, several impurities may arise. These can include positional isomers, starting materials, and degradation products. The developed HPLC method should be capable of separating the main compound from these potential impurities to ensure accurate quantification. Common derivatives of similar halogenated anilines that could be present include oxidation products, hydrolysis products, and dehalogenation products.[2]

Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

This application note provides a comprehensive framework for the . The provided protocol and chromatographic conditions serve as a strong starting point for method development and routine quality control analysis. It is essential to perform method validation to ensure the reliability and accuracy of the results for its intended purpose.

References

Application Note: ¹H and ¹³C NMR Analysis of 2-Chloro-4-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the nuclear magnetic resonance (NMR) analysis of 2-Chloro-4-fluoro-5-methylaniline. Due to the limited availability of public domain, peer-reviewed spectral data for this specific isomer, this note presents expected ¹H and ¹³C NMR values based on established spectroscopic principles and data from analogous substituted anilines. Detailed protocols for sample preparation and spectral acquisition are provided to ensure high-quality, reproducible results in the laboratory.

Molecular Structure and Predicted NMR Data

The chemical structure of this compound is presented below. The substituents on the aromatic ring—a chloro group, a fluoro group, a methyl group, and an amino group—each exert distinct electronic effects, influencing the chemical shifts of the aromatic protons and carbons. The fluorine atom will also introduce characteristic coupling (J-coupling) to nearby protons and carbons.

Caption: Molecular structure of this compound.

Expected ¹H NMR Spectral Data

The expected ¹H NMR chemical shifts (δ) are influenced by the electron-donating amino and methyl groups and the electron-withdrawing chloro and fluoro groups. The protons on the aromatic ring will appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constant (J, Hz)
-NH₂~3.5 - 4.5Broad Singlet-
-CH₃~2.2 - 2.4Singlet-
Ar-H (position 3)~6.7 - 6.9Doublet of Doublets (d,d)³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 4-5
Ar-H (position 6)~7.0 - 7.2Doublet (d)⁴J(H,F) ≈ 2-3
Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms. The chemical shifts are influenced by the attached substituents, with the carbon attached to fluorine showing a large one-bond coupling constant (¹J(C,F)).

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AssignmentExpected Chemical Shift (δ, ppm)Expected Coupling Constant (J, Hz)
-CH₃~15 - 20-
C1 (-NH₂)~140 - 145-
C2 (-Cl)~115 - 120²J(C,F) ≈ 20-25
C3~118 - 122³J(C,F) ≈ 7-9
C4 (-F)~155 - 160¹J(C,F) ≈ 235-245
C5 (-CH₃)~125 - 130²J(C,F) ≈ 18-22
C6~110 - 115⁴J(C,F) ≈ 3-4

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for solid aromatic amines like this compound is provided below.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[1]

  • Weighing: Accurately weigh the solid sample. For ¹H NMR, 5-25 mg is typically required. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[2]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds. Ensure the solvent's residual peaks do not overlap with signals of interest.[1][3]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3] Gentle vortexing or sonication can aid in complete dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a small plug of glass wool or a Kimwipe directly into a clean 5 mm NMR tube.

  • Final Volume and Labeling: Ensure the final sample height in the NMR tube is between 4 and 5 cm.[3] Cap the tube securely and label it clearly.

G start Start: Solid Sample weigh Weigh 5-25 mg (1H) or 50-100 mg (13C) of sample start->weigh dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) weigh->dissolve filter Filter solution into a clean 5 mm NMR tube dissolve->filter cap_label Cap and label the NMR tube filter->cap_label ready Sample ready for analysis cap_label->ready

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy Protocol

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse (e.g., zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 - 2.0 s

  • Spectral Width: -2 to 12 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (CHCl₃ at 7.26 ppm)

¹³C NMR Spectroscopy Protocol

  • Spectrometer: 100 MHz (for a 400 MHz ¹H instrument)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled (e.g., zgpg30)

  • Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

  • Relaxation Delay: 2.0 - 5.0 s

  • Spectral Width: 0 to 220 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (CDCl₃ at 77.16 ppm)

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to convert it from the time domain to the frequency domain.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the internal standard (TMS) to 0.00 ppm or using the known chemical shift of the residual solvent peak.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Safety Precautions

  • Always handle deuterated solvents in a well-ventilated fume hood as they can be toxic and volatile.

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, during sample preparation.

  • Be aware of the strong magnetic fields associated with NMR spectrometers and follow all site-specific safety guidelines.

  • Dispose of chemical waste according to institutional protocols.

References

Application Notes and Protocols: Purification of 2-Chloro-4-fluoro-5-methylaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 2-Chloro-4-fluoro-5-methylaniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, using the recrystallization technique. The protocol outlines solvent selection, the recrystallization process, and methods for troubleshooting. This guide is intended to assist researchers in obtaining high-purity this compound, which is crucial for subsequent synthetic steps and biological assays.

Introduction

This compound is a substituted aniline that serves as a versatile building block in organic synthesis. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential downstream complications in drug development processes. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a suitable solvent or solvent system at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.

Materials and Equipment

  • Crude this compound

  • Recrystallization solvents (e.g., ethanol, isopropanol, toluene, hexane, deionized water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bars

  • Buchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Drying oven or desiccator

Experimental Protocols

Solvent Selection

The choice of a suitable solvent is critical for a successful recrystallization. An ideal solvent should dissolve the crude this compound completely at its boiling point and minimally at low temperatures. Based on the general principles for halogenated anilines, several solvents and solvent systems can be considered.[1] A preliminary small-scale solubility test is recommended to determine the optimal solvent or solvent mixture.

Table 1: Potential Solvents for Recrystallization of this compound

SolventPolarityBoiling Point (°C)Expected Solubility Behavior
Ethanol/WaterHigh78-100Good solubility in hot ethanol; water acts as an anti-solvent to induce crystallization upon cooling.
IsopropanolMedium82Likely to have good solubility when hot and moderate to low solubility when cold.[1]
TolueneLow111Good potential for recrystallization due to the aromatic nature of both solvent and solute.[1]
HexaneLow69Likely to have low solubility at all temperatures; can be used as an anti-solvent.[1]
Recrystallization Protocol using Ethanol/Water

This protocol is a good starting point for the purification of this compound, based on procedures for structurally similar compounds.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely while heating and stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Reheat the solution to ensure all the compound is dissolved. Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slow cooling, the flask can be insulated. Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.

Data Presentation

The success of the purification can be evaluated by comparing the physical properties and purity of the crude and recrystallized material.

Table 2: Expected Outcome of this compound Purification

ParameterCrude MaterialRecrystallized Material
Appearance Off-white to brownish solidWhite to off-white crystalline solid
Purity (by HPLC) ~95%>99%
Melting Point Broad rangeSharp melting point
Yield N/A70-90% (typical)

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow Workflow for the Purification of this compound start Start with Crude This compound dissolution Dissolve in Minimum Hot Solvent start->dissolution decolorization Decolorize with Activated Charcoal (Optional) dissolution->decolorization hot_filtration Hot Gravity Filtration (If necessary) decolorization->hot_filtration Yes crystallization Induce Crystallization by Cooling decolorization->crystallization No hot_filtration->crystallization isolation Isolate Crystals by Vacuum Filtration crystallization->isolation washing Wash with Cold Solvent isolation->washing drying Dry the Purified Crystals washing->drying end Pure this compound drying->end

References

Application Notes and Protocols for GC-MS Analysis of 2-Chloro-4-fluoro-5-methylaniline Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 2-Chloro-4-fluoro-5-methylaniline for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a crucial step for improving the chromatographic behavior and mass spectrometric detection of this compound. The primary amine group of this compound is polar and can lead to poor peak shape and thermal instability during GC analysis. By converting this functional group into a less polar and more volatile derivative, analytical sensitivity and reproducibility can be significantly enhanced.

Two common and effective derivatization techniques are presented: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Acylation using Trifluoroacetic Anhydride (TFAA). These methods are widely applicable and can be optimized for various sample matrices.

Key Derivatization Strategies

Derivatization of this compound targets the active hydrogen of the primary amine group. This process improves the volatility and thermal stability of the analyte, leading to better chromatographic peak shape and resolution.[1][2][3]

  • Silylation: This is a widely used derivatization procedure for GC analysis where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[4] Silyl derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds.[4] BSTFA is a potent silylating agent, and its by-products are highly volatile, which minimizes chromatographic interference.[4][5] For hindered compounds, a catalyst such as Trimethylchlorosilane (TMCS) can be added.[4][6]

  • Acylation: This technique involves the reaction of the amine group with an acylating agent, such as a fluorinated anhydride (e.g., TFAA). This process forms a stable, volatile amide derivative. Fluorinated derivatives are particularly advantageous for electron capture detection (ECD) if available, but also provide excellent characteristics for mass spectrometry.

Experimental Protocols

The following are generalized protocols that should be optimized for specific instrumentation and sample matrices.

Protocol 1: Silylation using BSTFA

This protocol outlines the trimethylsilylation of this compound.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or other suitable solvent (e.g., Acetonitrile, Dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh 1-10 mg of the this compound sample into a reaction vial.[4] If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA (or BSTFA + 1% TMCS for potentially improved reaction kinetics) to the vial.[5] A molar excess of the silylating reagent is recommended, typically a 2:1 ratio of BSTFA to active hydrogen.[4]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes.[5][7] Reaction time and temperature are critical parameters that may require optimization.[8]

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: Acylation using TFAA

This protocol describes the formation of the trifluoroacetyl derivative of this compound.

Materials:

  • This compound standard

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous solvent (e.g., Acetonitrile or Ethyl Acetate)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Prepare the sample as described in the silylation protocol (Protocol 1, Step 1).

  • Reagent Addition: Dissolve the dried sample in 200 µL of a suitable solvent like acetonitrile.

  • Derivatization: Add 100 µL of TFAA to the vial.

  • Reaction: Cap the vial and heat at 60°C for 20 minutes.

  • Evaporation: After cooling, carefully remove the excess TFAA and solvent under a gentle stream of nitrogen. This step is crucial to prevent damage to the GC column.[9]

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of ethyl acetate or chloroform) for injection.[10][11]

  • GC-MS Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.

Quantitative Data Summary

The following tables provide hypothetical yet representative data for the GC-MS analysis of derivatized this compound. Actual values must be determined experimentally.

Table 1: GC-MS Parameters

ParameterSilylation (TMS Derivative)Acylation (TFA Derivative)
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmDB-5ms, 30 m x 0.25 mm, 0.25 µm
Injector Temp. 250 °C250 °C
Oven Program 100°C (1 min), ramp 10°C/min to 280°C (5 min)100°C (1 min), ramp 10°C/min to 280°C (5 min)
Carrier Gas Helium, 1.0 mL/minHelium, 1.0 mL/min
MS Ionization Electron Impact (EI), 70 eVElectron Impact (EI), 70 eV
MS Scan Range 50 - 500 m/z50 - 500 m/z

Table 2: Expected Analytical Results

AnalyteMolecular Weight ( g/mol )Expected Retention Time (min)Key Mass Fragments (m/z)
This compound 159.60(Varies, may show tailing)159, 144, 124
TMS-Derivative 231.74~12.5231 (M+), 216 (M-15), 196
TFA-Derivative 255.61~14.2255 (M+), 186 (M-CF3), 158

Visualizing the Workflow

The following diagrams illustrate the derivatization and analysis workflows.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with This compound Sample dry Evaporate to Dryness (if in solution) start->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_reagent Add Derivatizing Agent (BSTFA or TFAA) dissolve->add_reagent react Heat to React (e.g., 60-70°C) add_reagent->react cool Cool to Room Temp react->cool inject Inject into GC-MS cool->inject end Data Acquisition and Analysis inject->end

Caption: General workflow for sample derivatization.

GCMS_Analysis_Pathway cluster_gc Gas Chromatography cluster_ms Mass Spectrometry injection Injection Port (Vaporization) column Capillary Column (Separation based on volatility & polarity) injection->column ion_source Ion Source (EI) (Fragmentation) column->ion_source Elution mass_analyzer Mass Analyzer (Separation of Ions by m/z) ion_source->mass_analyzer detector Detector (Signal Generation) mass_analyzer->detector data_system Data System (Chromatogram & Mass Spectrum) detector->data_system Signal

Caption: Pathway of analysis within the GC-MS system.

References

Application Notes and Protocols: The Use of 2-Chloro-4-fluoro-5-methylaniline in the Synthesis of Advanced Liquid Crystal Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of liquid crystal materials derived from 2-Chloro-4-fluoro-5-methylaniline. This document outlines detailed experimental protocols, data presentation, and visualizations to guide researchers in the development of novel liquid crystalline materials. The unique substitution pattern of this compound, featuring chloro, fluoro, and methyl groups, offers a strategic advantage in tuning the mesomorphic and electro-optical properties of liquid crystals.

Introduction to Fluorinated Liquid Crystals

The incorporation of fluorine atoms into liquid crystal molecules is a well-established strategy for modifying their physical properties.[1][2] The high electronegativity and small van der Waals radius of fluorine can significantly influence the dielectric anisotropy (Δε), birefringence (Δn), viscosity, and mesophase stability.[1][3] Specifically, lateral fluorination is a common technique to induce a negative dielectric anisotropy, a crucial property for vertically aligned (VA) mode liquid crystal displays (LCDs).[4] The presence of a chlorine atom and a methyl group in the 2- and 5-positions of the aniline ring, respectively, further allows for fine-tuning of molecular packing and intermolecular interactions, thereby influencing the melting points and mesophase transition temperatures.[5]

Synthesis of Azo-Ester Liquid Crystals from this compound

A plausible and synthetically accessible class of liquid crystals derived from this compound are azo-ester compounds. The following section details the synthesis of a homologous series of 4-(4'-n-alkoxybenzoyloxy)-2-chloro-5-methylphenylazo-4''-fluorobenzenes.

Synthetic Pathway

The synthesis involves a multi-step process starting with the diazotization of this compound, followed by an azo coupling reaction and subsequent esterification.

Synthesis_Workflow A This compound B Diazonium Salt A->B  NaNO2, HCl, 0-5°C D Azo Phenol Intermediate B->D  Coupling C 4-Fluorophenol C->D F Final Azo-Ester Liquid Crystal D->F  Esterification (DCC/DMAP) E 4-n-Alkoxybenzoic Acid E->F

Caption: Synthesis workflow for azo-ester liquid crystals.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-5-methyl-4-(4-fluorophenylazo)phenol (Azo Phenol Intermediate)

  • Dissolve this compound (10 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (10 mL) and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol) dropwise to the aniline solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.

  • In a separate beaker, dissolve 4-fluorophenol (10 mmol) in an aqueous solution of sodium hydroxide (10%, 20 mL) and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the alkaline 4-fluorophenol solution with vigorous stirring. Maintain the temperature below 5 °C.

  • Continue stirring the reaction mixture for 2-3 hours in the ice bath.

  • Acidify the mixture with dilute hydrochloric acid until the product precipitates completely.

  • Filter the crude product, wash thoroughly with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure azo phenol intermediate.

Protocol 2: Synthesis of 4-(4'-n-alkoxybenzoyloxy)-2-chloro-5-methylphenylazo-4''-fluorobenzene (Final Liquid Crystal)

  • Dissolve the synthesized azo phenol intermediate (5 mmol) and 4-n-alkoxybenzoic acid (5 mmol) in dry dichloromethane (DCM, 50 mL).[6]

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 5.5 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.[6]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

  • Recrystallize the purified product from an appropriate solvent to obtain the final liquid crystal.

Characterization and Properties

The synthesized liquid crystals should be characterized using standard analytical techniques to confirm their structure and evaluate their mesomorphic properties.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ester, N=N of the azo group).

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.[7]

  • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and identify the mesophases.[7]

Expected Mesomorphic Properties

Based on analogous structures reported in the literature, the synthesized azo-ester liquid crystals are expected to exhibit nematic and/or smectic mesophases. The transition temperatures and the type of mesophase will be influenced by the length of the terminal alkoxy chain.

Table 1: Hypothetical Phase Transition Temperatures for 4-(4'-n-alkoxybenzoyloxy)-2-chloro-5-methylphenylazo-4''-fluorobenzenes

n-Alkyl Chain Length (n)Crystal to Nematic/Smectic (°C)Nematic/Smectic to Isotropic (°C)
485.0120.5
682.5118.0
879.0115.5
1076.5112.0
1274.0108.5

Note: The data in this table is hypothetical and serves as an example. Actual values must be determined experimentally.

Structure-Property Relationships

The molecular structure of the synthesized liquid crystals directly influences their macroscopic properties. The lateral chloro and fluoro substituents are expected to play a crucial role in determining the dielectric anisotropy.

Structure_Property cluster_0 Molecular Structure cluster_1 Liquid Crystal Properties A This compound Moiety B Lateral Chloro Group G Negative Dielectric Anisotropy (Δε) B->G J Viscosity B->J C Lateral Fluoro Group C->G C->J D Methyl Group H Mesophase Stability D->H E Azo-Ester Core E->H I Birefringence (Δn) E->I F Terminal Alkoxy Chain F->H

Caption: Influence of molecular structure on liquid crystal properties.

The lateral chloro and fluoro groups, being highly electronegative, will create a strong dipole moment perpendicular to the long molecular axis, likely resulting in a negative dielectric anisotropy (Δε < 0).[4] The methyl group can influence molecular packing and potentially lower the melting point. The rigid azo-ester core contributes to the formation of stable mesophases, while the length of the terminal alkoxy chain will affect the transition temperatures and the type of mesophase observed (nematic vs. smectic).

Conclusion

This compound serves as a valuable building block for the synthesis of novel liquid crystal materials with tailored properties. The synthetic protocols and characterization techniques outlined in these application notes provide a solid foundation for researchers to explore the potential of this compound in the development of advanced materials for display technologies and other optoelectronic applications. The unique combination of substituents offers a rich design space for fine-tuning the physical properties of the resulting liquid crystals.

References

Application Notes and Protocol for the Synthesis of 2-Chloro-4-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluoro-5-methylaniline is a substituted aniline derivative that serves as a valuable intermediate in the synthesis of various agrochemicals and active pharmaceutical ingredients (APIs).[1][2] Its trifunctionalized aromatic ring makes it a versatile building block for the creation of more complex molecules. This document provides a detailed protocol for the synthesis of this compound via the reduction of 2-Chloro-4-fluoro-5-nitrotoluene, a common and efficient synthetic route.

Synthetic Pathway Overview

The synthesis of this compound is most directly achieved through the reduction of the corresponding nitro compound, 2-Chloro-4-fluoro-5-nitrotoluene. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. The Bechamp reduction, which utilizes iron metal in the presence of an acid, is a classic and cost-effective method for the reduction of aromatic nitro compounds to their corresponding anilines.[3]

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Equivalents
2-Chloro-4-fluoro-5-nitrotolueneC₇H₅ClFNO₂189.57101.0
Iron Powder (Fe)Fe55.845505.0
Hydrochloric Acid (conc. HCl)HCl36.46--
Ethanol (Solvent)C₂H₅OH46.07--
Water (Solvent)H₂O18.02--
Product:
This compoundC₇H₇ClFN159.5910 (Theoretical)1.0

Experimental Protocol

Synthesis of this compound via Reduction of 2-Chloro-4-fluoro-5-nitrotoluene

This protocol details the reduction of the nitro group of 2-Chloro-4-fluoro-5-nitrotoluene to an amine using iron powder and hydrochloric acid in a mixed solvent system.

Materials:

  • 2-Chloro-4-fluoro-5-nitrotoluene

  • Iron powder, fine mesh

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-4-fluoro-5-nitrotoluene (1.89 g, 10 mmol).

  • Solvent Addition: Add 50 mL of ethanol and 10 mL of deionized water to the flask. Stir the mixture to dissolve the starting material.

  • Addition of Iron and Acid: To the stirred solution, add iron powder (2.79 g, 50 mmol). Heat the mixture to a gentle reflux (approximately 80-85 °C).

  • Acidification: Slowly add concentrated hydrochloric acid (2 mL) dropwise to the refluxing mixture. The reaction is exothermic and may become vigorous.

  • Reaction Monitoring: Maintain the reaction at reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate (3 x 20 mL).

    • Combine the filtrate and washes in a separatory funnel.

    • Carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine all organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, the crude this compound can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Signaling Pathways and Experimental Workflows

Synthesis_Workflow Start Start: 2-Chloro-4-fluoro-5-nitrotoluene Reaction Reduction Reaction (Reflux, 2-4h) Start->Reaction Reagents Reagents: - Iron Powder (Fe) - Conc. Hydrochloric Acid (HCl) - Ethanol/Water Reagents->Reaction Workup Aqueous Work-up: - Filtration - Neutralization (NaHCO3) - Extraction (EtOAc) Reaction->Workup Purification Purification: - Drying (Na2SO4) - Solvent Evaporation - Column Chromatography (optional) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to the synthesis of 2-Chloro-4-fluoro-5-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound?

A1: While specific impurities can vary based on the synthetic route, common impurities in aniline synthesis include:

  • Unreacted Starting Materials: Residual precursors, such as the corresponding nitro-compound (e.g., 2-chloro-4-fluoro-5-methyl-nitrobenzene), if the reduction step is incomplete.[1]

  • Isomeric Impurities: Positional isomers that may arise from the starting materials or during the synthesis.

  • Oxidation Products: Anilines can be susceptible to oxidation, leading to the formation of colored impurities, especially when exposed to air and light.[2]

  • Side-Reaction Products: Byproducts from reactions such as over-alkylation (if applicable in subsequent steps) or other unintended reactions.[1]

Q2: My purified this compound is discolored (e.g., yellow or brown). What is the cause and how can I fix it?

A2: Discoloration in aniline compounds is typically due to the formation of colored oxidation products and polymers.[2] This can happen over time with exposure to air and light. To remove these impurities, the following purification methods are recommended:

  • Column Chromatography: Effective for separating the desired product from colored impurities.[2]

  • Recrystallization: If the compound is a solid, recrystallization can be a highly effective purification technique.

  • Vacuum Distillation: Useful for removing non-volatile polymeric impurities.[2]

Q3: How can I identify an unknown impurity in my sample?

A3: To identify an unknown impurity, you can use the following techniques:

  • Spectroscopic Methods: Isolate the impurity using preparative TLC or column chromatography and characterize it using NMR or mass spectrometry.[2]

  • Chromatographic Comparison: If you have authentic samples of potential impurities, you can run co-spots on a TLC plate or compare retention times in GC or HPLC.

Q4: What are the best practices for handling and storing this compound to maintain its purity?

A4: Anilines and their derivatives can be toxic and are sensitive to light and air.[2] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. For storage, it is best to keep the compound in a tightly sealed container, protected from light, and in a cool, dry place.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Symptom Potential Cause Suggested Solution
Presence of starting material (e.g., nitro-compound) in the final product. Incomplete reaction (e.g., incomplete reduction).[1]Optimize reaction conditions: increase reaction time, adjust temperature, or use a slight excess of the reducing agent. Ensure the quality and activity of your reagents and catalyst.[1][3]
Appearance of unexpected peaks in chromatographic or spectroscopic analysis. Impurities in starting materials or side reactions.[1]Purify the starting materials before use. Adjust reaction conditions (e.g., temperature, pH) to minimize side reactions.[3]
Poor separation during column chromatography. The solvent system may not be optimal.[2]Optimize the eluent polarity. A common solvent system for anilines is a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). A gradient elution can also be effective.[2]
Formation of colored impurities. Oxidation of the aniline product.[2]Use appropriate work-up procedures to remove reagents and byproducts. Purify the product promptly after synthesis. Store the final product under an inert atmosphere and protected from light.[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for purifying aniline derivatives like this compound.

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.[2]

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[2]

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2]

Impurity Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and resolving impurity issues during the synthesis of this compound.

Impurity Troubleshooting Workflow start Synthesis of 2-Chloro-4-fluoro- 5-methylaniline analysis Analyze Crude Product (TLC, GC, HPLC, NMR, MS) start->analysis check_purity Is Product Pure? analysis->check_purity end Pure Product Obtained check_purity->end Yes identify_impurity Identify Impurity (MS, NMR, Co-injection) check_purity->identify_impurity No impurity_known Is Impurity Known? identify_impurity->impurity_known unknown_impurity Characterize Unknown Impurity impurity_known->unknown_impurity No troubleshoot Troubleshoot Synthesis/Purification impurity_known->troubleshoot Yes unknown_impurity->troubleshoot optimize_synthesis Optimize Synthesis: - Reaction Time/Temp - Reagent Stoichiometry - Catalyst Activity troubleshoot->optimize_synthesis optimize_purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions troubleshoot->optimize_purification re_run Re-run Synthesis/Purification optimize_synthesis->re_run optimize_purification->re_run re_run->analysis

Caption: A workflow diagram for identifying and troubleshooting impurities.

References

Technical Support Center: Synthesis of 2-Chloro-4-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-fluoro-5-methylaniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Presence of Isomeric Impurities in the Final Product

  • Question: My final product shows multiple spots on TLC/peaks in GC-MS, suggesting the presence of isomers. What are the likely isomeric impurities and how can I avoid them?

  • Answer: The most probable cause of isomeric impurities arises from the nitration of the precursor, 2-chloro-4-fluorotoluene. The directing effects of the chloro and fluoro groups can lead to the formation of undesired isomers.

    • Likely Impurities: Besides the desired 2-chloro-4-fluoro-5-nitrotoluene, you may also form other isomers such as 2-chloro-4-fluoro-6-nitrotoluene or 3-chloro-5-fluoro-2-nitrotoluene.

    • Troubleshooting Steps:

      • Control Reaction Temperature: Nitration is an exothermic reaction. Maintaining a low and consistent temperature (typically 0-5 °C) is crucial to minimize the formation of unwanted isomers.

      • Slow Reagent Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution of 2-chloro-4-fluorotoluene to prevent localized overheating.

      • Purification of Intermediate: It is highly recommended to purify the nitrated intermediate before proceeding to the reduction step. Column chromatography is often effective in separating the desired isomer from the unwanted ones.

Issue 2: Incomplete Reduction of the Nitro Group

  • Question: My reaction mixture still contains a significant amount of the starting nitro compound, or I am observing intermediates. How can I ensure the complete reduction of the nitro group?

  • Answer: Incomplete reduction can be due to several factors, including the choice of reducing agent, reaction time, and temperature.

    • Potential Intermediates: Depending on the reducing agent and conditions, you might isolate nitroso or hydroxylamine intermediates.

    • Troubleshooting Steps:

      • Choice of Reducing Agent: Catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst) is generally a clean and efficient method. Alternatively, metal/acid combinations like tin or iron in hydrochloric acid can be used, but may require more rigorous workup.

      • Reaction Monitoring: Use TLC or GC-MS to monitor the progress of the reaction. The reaction should be continued until the starting nitro compound is no longer detectable.

      • Increase Reaction Time or Temperature: If the reaction is sluggish, you can try increasing the reaction time or cautiously raising the temperature. However, be aware that higher temperatures might lead to side reactions.

      • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is not poisoned. Using fresh, high-quality catalyst is recommended.

Issue 3: Formation of Poly-halogenated or De-halogenated Byproducts

  • Question: I am observing byproducts with unexpected mass-to-charge ratios, suggesting changes in the halogenation pattern. What could be the cause?

  • Answer: Side reactions involving the halogen substituents can occur, especially under harsh reaction conditions.

    • Likely Byproducts:

      • Poly-halogenation: If the synthesis involves a halogenation step, over-halogenation can occur, leading to di- or tri-halogenated species.

      • De-halogenation: During the reduction of the nitro group, particularly with certain catalytic systems, reductive de-halogenation can occur, leading to the loss of the chloro or fluoro substituent.

    • Troubleshooting Steps:

      • Stoichiometric Control: In any halogenation step, use a precise stoichiometry of the halogenating agent to avoid over-halogenation.

      • Mild Reaction Conditions: Employ the mildest possible conditions for all reaction steps to minimize the risk of side reactions.

      • Careful Selection of Reduction Method: For the nitro reduction, catalytic transfer hydrogenation or the use of sodium borohydride in the presence of a catalyst can sometimes be milder alternatives to high-pressure hydrogenation, potentially reducing the risk of de-halogenation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A plausible and common synthetic pathway starts from 2-chloro-4-fluorotoluene. This is first nitrated to form 2-chloro-4-fluoro-5-nitrotoluene, which is then subsequently reduced to the desired this compound.

Q2: How can I purify the final product?

Purification of this compound can typically be achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is a good starting point for elution. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.

Q3: What are the key safety precautions I should take during this synthesis?

  • Nitration: The nitration mixture ( nitric acid and sulfuric acid) is highly corrosive and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction is also highly exothermic and requires careful temperature control to prevent runaway reactions.

  • Catalytic Hydrogenation: If using hydrogen gas for the reduction, ensure that the equipment is properly set up and that there are no leaks. Hydrogen is highly flammable and can form explosive mixtures with air.

  • General Handling: The final product and intermediates are likely to be toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

Data Presentation

ParameterNitration of 2-chloro-4-fluorotolueneReduction of 2-chloro-4-fluoro-5-nitrotoluene
Typical Reagents HNO₃ / H₂SO₄H₂/Pd-C, Sn/HCl, or Fe/HCl
Solvent Sulfuric AcidEthanol, Methanol, or Acetic Acid
Temperature (°C) 0 - 525 - 80
Reaction Time (hours) 1 - 32 - 12
Typical Yield (%) 70 - 8580 - 95
Purity (%) >95 (after purification)>98 (after purification)

Experimental Protocols

1. Synthesis of 2-chloro-4-fluoro-5-nitrotoluene (Nitration)

  • To a stirred solution of 2-chloro-4-fluorotoluene in concentrated sulfuric acid, cooled to 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

  • Maintain the reaction temperature between 0 and 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, pour the mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

2. Synthesis of this compound (Reduction)

  • Dissolve 2-chloro-4-fluoro-5-nitrotoluene in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude aniline derivative by column chromatography or recrystallization.

Visualizations

Troubleshooting_Flowchart start Impurity Detected in Final Product check_isomer Is the impurity an isomer of the product? start->check_isomer check_nitro Is the impurity the starting nitro compound? check_isomer->check_nitro No solution_isomer Improve nitration temperature control and purify intermediate. check_isomer->solution_isomer Yes check_halogen Does the impurity have a different halogenation pattern? check_nitro->check_halogen No solution_nitro Increase reduction reaction time/temperature or use fresh catalyst. check_nitro->solution_nitro Yes solution_halogen Use milder reaction conditions and control stoichiometry. check_halogen->solution_halogen Yes

Caption: Troubleshooting flowchart for impurity identification.

Synthesis_Pathway cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions A 2-Chloro-4-fluorotoluene B Nitration (HNO3, H2SO4) A->B C 2-Chloro-4-fluoro-5-nitrotoluene B->C F Isomeric Nitro Products B->F Isomerization D Reduction (H2, Pd/C) C->D E This compound D->E G De-halogenated Product D->G De-halogenation

Caption: Synthesis and side reaction pathways.

Technical Support Center: Degradation Pathways of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation pathways of halogenated anilines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for halogenated anilines in the environment?

A1: Halogenated anilines can be degraded through several primary pathways, including microbial degradation (both aerobic and anaerobic), photochemical degradation, and chemical degradation. Microbial degradation is a key process in soil and water, involving enzymatic reactions that can lead to the detoxification of these compounds.[1][2]

Q2: What are the initial steps in the microbial degradation of halogenated anilines?

A2: The initial steps in microbial degradation can vary depending on the specific halogenated aniline and the microorganisms involved. Common initial steps include:

  • Oxidative Deamination: The amino group is removed, often leading to the formation of corresponding chlorocatechols.[3]

  • Dehalogenation: The halogen substituent is removed from the aromatic ring. This can occur either as an initial step or after other transformations.[1][2]

  • Reductive Deamination: Under anaerobic conditions, a novel pathway involving the removal of the amino group and formation of dihalobenzene intermediates has been observed.[4][5]

  • Dioxygenation: Two hydroxyl groups are incorporated into the aromatic ring, a common step in aerobic degradation pathways.[1]

Q3: What are some common intermediate products formed during the degradation of halogenated anilines?

A3: Several intermediate products can be formed, and their presence can indicate the active degradation pathway. Common intermediates include halogenated catechols, (chloro)hydroxyanilines, benzidine, and in anaerobic pathways, dihalobenzenes.[1][4][6] During ozonation, intermediates such as benzoquinone, nitrobenzene, and various organic acids can be formed.[7][8]

Q4: What analytical techniques are most suitable for monitoring the degradation of halogenated anilines and identifying their byproducts?

A4: A combination of chromatographic and spectroscopic techniques is typically employed. High-Performance Liquid Chromatography (HPLC) is widely used to quantify the parent compound and its degradation over time.[9][10][11] Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for identifying volatile intermediates and final products.[7][12] For structural elucidation of novel intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F NMR for fluorinated anilines, is a powerful tool.[4][5]

Troubleshooting Guides

Issue 1: Inconsistent or Slow Microbial Degradation of Halogenated Anilines
Possible Cause Troubleshooting Step
Sub-optimal microbial culture conditions Verify and optimize pH, temperature, and nutrient medium composition for the specific microbial consortium or strain being used. Some bacteria have optimal growth and degradation at specific pH and temperature ranges.[13]
Toxicity of the parent compound or intermediates The concentration of the halogenated aniline may be too high, leading to substrate inhibition. Try running the experiment with a lower initial concentration. Some intermediates, like catechol, can also be toxic to microbial populations.[14]
Lack of necessary enzymes in the microbial culture The microbial strain may not possess the required enzymes for the initial degradation step. Consider using an enriched microbial consortium from a contaminated site or a genetically engineered microorganism with enhanced degradation capabilities.[1][14]
Cometabolism requirement Some microorganisms can only degrade a target compound in the presence of another primary substrate (cometabolism). For instance, the degradation of 3,4-dichloroaniline by some Pseudomonas species requires the presence of 4-chloroaniline.[4]
Issue 2: Difficulty in Identifying Degradation Intermediates
Possible Cause Troubleshooting Step
Low concentration of intermediates Intermediates may be transient and present at very low concentrations. Utilize sensitive analytical techniques like GC-MS or LC-MS/MS. Employ solid-phase extraction (SPE) to concentrate the samples before analysis.[11]
Co-elution of compounds in chromatography Optimize the chromatographic method (e.g., gradient, column type) to improve the separation of potential intermediates.
Complex sample matrix Environmental samples can contain interfering compounds. Use appropriate sample cleanup procedures before analysis.
Unexpected degradation pathway The observed intermediates do not match the expected pathway. Consider the possibility of alternative degradation routes, such as reductive deamination in anaerobic systems, and adjust your analytical standards accordingly.[4][5]
Issue 3: Incomplete Mineralization of Halogenated Anilines
Possible Cause Troubleshooting Step
Accumulation of recalcitrant intermediates Some intermediate products, such as halogenated catechols, can be more resistant to further degradation than the parent compound.[1] Consider a multi-stage degradation approach, combining microbial degradation with a photochemical or chemical oxidation step to break down these persistent intermediates.
Limitation of the microbial consortium's metabolic capabilities The microbial community may lack the necessary enzymes for complete ring cleavage and mineralization. Augmenting the consortium with other microbial strains known to degrade the identified intermediates can be beneficial.
Unfavorable environmental conditions for complete degradation Factors like oxygen limitation in an aerobic system can halt the degradation process. Ensure adequate aeration and monitor other key parameters throughout the experiment.

Data Presentation: Microbial Degradation of Chloroanilines

Bacterial Strain Substrate Degradation Efficiency (%) Time (days) Key Intermediates Reference
Cellulomonas sp.p-chloroaniline86.530Not specified[15]
Alcaligenes denitrificansp-chloroaniline81.230Not specified[15]
Achromobacter sp.Aniline27-6110Catechol, cis, cis-muconic acid[16][17]
Pseudomonas sp.Aniline27-6110Catechol, cis, cis-muconic acid[16][17]
Enterobacter sp.Aniline27-6110Catechol, cis, cis-muconic acid[16][17]
Enriched Consortium2-chloroaniline (with AQ-GO)91.430Hexanoic acid, CO2[18]

Experimental Protocols

Protocol 1: Microbial Degradation Assay

  • Prepare Mineral Salt Medium (MSM): Prepare a sterile MSM solution appropriate for the bacterial culture.

  • Inoculum Preparation: Grow the selected bacterial strain(s) in a suitable rich medium (e.g., LB medium) overnight. Harvest the cells by centrifugation, wash with sterile saline solution (0.85% NaCl), and resuspend in MSM.[14][19]

  • Experimental Setup: In sterile flasks, add MSM and the halogenated aniline to the desired final concentration. Inoculate with the prepared bacterial suspension. Include control flasks (without inoculum and without the halogenated aniline).

  • Incubation: Incubate the flasks under the desired conditions (e.g., 28°C, aerobic with shaking).[14]

  • Sampling and Analysis: At regular intervals, withdraw aliquots from the flasks. Prepare the samples for analysis by centrifuging to remove bacterial cells. Analyze the supernatant for the concentration of the parent halogenated aniline and the formation of intermediates using HPLC or GC-MS.

Protocol 2: Analysis of Degradation Products by HPLC

  • Sample Preparation: Centrifuge the collected samples to pellet the bacterial cells. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System: Use a high-performance liquid chromatograph equipped with a suitable column (e.g., C18) and a UV detector.[9]

  • Mobile Phase: Prepare an appropriate mobile phase, often a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Analysis: Inject the prepared sample into the HPLC system. Run the analysis using a suitable gradient program to separate the parent compound and its degradation products.

  • Quantification: Quantify the concentration of the halogenated aniline by comparing the peak area to a standard curve prepared with known concentrations of the compound.

Visualizations

Aerobic_Degradation_Pathway Halogenated_Aniline Halogenated Aniline Dioxygenation Dioxygenation Halogenated_Aniline->Dioxygenation Halogenated_Catechol Halogenated Catechol Dioxygenation->Halogenated_Catechol Ring_Cleavage Ring Cleavage Halogenated_Catechol->Ring_Cleavage Intermediates Intermediates Ring_Cleavage->Intermediates Mineralization Mineralization (CO2 + H2O + Halide) Intermediates->Mineralization

Caption: Aerobic degradation pathway of halogenated anilines.

Anaerobic_Degradation_Pathway Halogenated_Aniline Halogenated Aniline Reductive_Deamination Reductive Deamination Halogenated_Aniline->Reductive_Deamination Dihalobenzene Dihalobenzene Reductive_Deamination->Dihalobenzene Dehalogenation Dehalogenation Dihalobenzene->Dehalogenation Further_Degradation Further Degradation Dehalogenation->Further_Degradation

Caption: Anaerobic degradation pathway via reductive deamination.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Culture_Preparation Microbial Culture Preparation Incubation Incubation (Controlled Conditions) Culture_Preparation->Incubation Medium_Preparation Medium Preparation (MSM + Halogenated Aniline) Medium_Preparation->Incubation Sampling Periodic Sampling Incubation->Sampling Sample_Processing Sample Processing (Centrifugation, Filtration) Sampling->Sample_Processing Analytical_Measurement Analytical Measurement (HPLC, GC-MS) Sample_Processing->Analytical_Measurement Data_Analysis Data Analysis Analytical_Measurement->Data_Analysis

Caption: General experimental workflow for degradation studies.

References

Technical Support Center: Purification of 2-Chloro-4-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-fluoro-5-methylaniline and encountering colored impurities during their experiments.

Troubleshooting Guide: Removing Colored Impurities

This guide addresses common issues related to the presence of colored impurities in this compound and offers systematic solutions.

Issue: The isolated this compound is colored (e.g., yellow, brown, or red) instead of the expected colorless or pale solid.

Colored impurities in anilines are typically high-molecular-weight oxidation or polymerization products.[1][2][3] Exposure to air and light can accelerate the formation of these colored species.[2][3] The following troubleshooting steps can be taken to remove these impurities.

Q1: What is the first and simplest method I should try to remove color?

A1: Treatment with activated carbon is often the most straightforward initial step for color removal.[4][5][6] Activated carbon has a high surface area with pores that are effective at adsorbing large colored organic molecules.[4][5][6][7]

Experimental Protocol:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethanol, ethyl acetate, or toluene) at an elevated temperature to ensure complete dissolution.

  • Add a small amount of activated carbon (typically 1-5% w/w) to the solution.

  • Heat the mixture gently for a few minutes with stirring.

  • Perform a hot gravity filtration to remove the activated carbon.

  • Proceed with crystallization by allowing the filtrate to cool slowly.[8]

Q2: My compound is still colored after activated carbon treatment, or I am also observing other impurities on TLC. What should I do next?

A2: If activated carbon treatment is insufficient, or if other non-colored impurities are present, column chromatography is a highly effective purification technique.[3][9] For anilines, which are basic, special considerations for the stationary phase are often necessary.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Standard silica gel can be used, but due to the basicity of the aniline, peak tailing and product loss can occur.[10] To mitigate this, you can either:

    • Use silica gel pre-treated with a base, such as triethylamine (TEA), by running a solvent mixture containing 0.5-1% TEA through the column before loading the sample.[10]

    • Utilize an amine-bonded silica column, which provides a more alkaline environment.[11]

  • Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. A good starting point is a mixture of hexane and ethyl acetate. The polarity should be gradually increased to elute the desired compound.[3]

  • Procedure:

    • Prepare a slurry of the chosen stationary phase in the initial, low-polarity eluent.

    • Pack the column, ensuring no air bubbles are trapped.

    • Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and load it onto the column.[9]

    • Begin elution with the low-polarity mobile phase, gradually increasing the proportion of the more polar solvent.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure.[3]

Q3: Can I use recrystallization to purify my colored this compound?

A3: Yes, recrystallization can be an effective method if a suitable solvent or solvent system is identified.[3][8] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocol: Recrystallization

  • Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. Good candidates for halogenated anilines include ethanol/water mixtures, isopropanol, or toluene.[8]

  • Dissolution: Dissolve the crude solid in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is highly colored, this is an appropriate point to add activated carbon as described in Q1.[8]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, the flask can be placed in an ice bath once crystal formation has started.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Q4: I have a significant amount of high-boiling point, colored, tar-like impurities. What is the best approach?

A4: For removing non-volatile, high-boiling point impurities and colored polymers, vacuum distillation is a highly effective method.[3]

Experimental Protocol: Vacuum Distillation

  • Set up a vacuum distillation apparatus.

  • Place the crude this compound in the distillation flask with a stir bar.

  • Gradually apply vacuum to the system.

  • Gently heat the flask to distill the product.

  • Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.

Data Presentation

The choice of purification method can significantly impact the final purity and yield. The following table summarizes the advantages and disadvantages of each technique for removing colored impurities from anilines.

Purification MethodImpurities RemovedAdvantagesDisadvantages
Activated Carbon Treatment High molecular weight colored compounds.[4][5]Simple, fast, and effective for color removal.May not remove other non-colored impurities.
Column Chromatography A wide range of impurities, including starting materials and side-products.[3]High resolution, capable of separating complex mixtures.[3]Can be time-consuming and requires significant solvent volumes.[3]
Recrystallization Impurities with different solubility profiles than the main compound.[3]Can yield very high-purity crystalline material.Finding a suitable solvent can be challenging; potential for product loss.[3]
Vacuum Distillation High-boiling impurities, colored polymers, non-volatile salts.[3]Fast and efficient for removing non-volatile impurities.[3]Not effective for separating compounds with similar boiling points.[3]

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting and removing colored impurities from this compound.

G start Crude this compound (Colored Impurities Present) activated_carbon Treat with Activated Carbon start->activated_carbon Initial Attempt vacuum_distillation Vacuum Distillation (for non-volatile impurities) start->vacuum_distillation High-boiling Impurities tlc_analysis_1 Analyze by TLC activated_carbon->tlc_analysis_1 decision_1 Color Removed & Pure? tlc_analysis_1->decision_1 Check Purity recrystallization Recrystallization final_product Pure, Colorless Product recrystallization->final_product column_chromatography Column Chromatography column_chromatography->final_product vacuum_distillation->final_product decision_1->final_product Yes decision_2 Other Impurities Present? decision_1->decision_2 No decision_2->recrystallization No decision_2->column_chromatography Yes

Caption: Troubleshooting workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q: Why does my this compound turn color upon storage? A: Anilines are susceptible to aerial oxidation, which forms highly colored impurities.[2] This process can be accelerated by exposure to light and air. To minimize this, store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a dark, cool place.

Q: I'm performing column chromatography on silica gel and my product is not eluting. What could be the problem? A: The basic amino group of the aniline can interact strongly with the acidic silanol groups on the surface of the silica gel, causing the compound to get stuck on the column.[10] To resolve this, you can either add a small amount of a base like triethylamine to your eluent or use a deactivated or amine-functionalized silica gel.[10][11]

Q: During recrystallization, my compound "oiled out" instead of forming crystals. How can I fix this? A: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This can happen if the solution is supersaturated or cools too quickly. To fix this, try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and then allowing it to cool down much more slowly.[8]

Q: Can I use reversed-phase chromatography for purification? A: Yes, reversed-phase flash chromatography can be an effective alternative, especially for removing colored impurities that are less polar than the main product.[12] A typical mobile phase would be a gradient of methanol or acetonitrile in water.

References

Technical Support Center: Synthesis of 2-Chloro-4-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-4-fluoro-5-methylaniline. The content is structured in a question-and-answer format to address specific challenges that may arise during the experimental process.

I. Troubleshooting Guide

This section addresses common problems encountered during the synthesis, offering potential causes and solutions. A primary route for this synthesis is the reduction of the nitro precursor, 4-Chloro-2-fluoro-1-methyl-5-nitrobenzene.

Issue 1: Low or No Yield of this compound

  • Question: My reaction has resulted in a very low yield or no desired product. What could be the cause?

  • Answer: Low or no yield is a common issue that can stem from several factors. Incomplete reaction is a primary suspect. This can be due to insufficient reaction time, suboptimal temperature, or deactivation of the reducing agent. The quality of the starting materials is also critical; impurities can interfere with the reaction.

    Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material (4-Chloro-2-fluoro-1-methyl-5-nitrobenzene).

    • Optimize Reaction Time and Temperature: If starting material is still present, consider extending the reaction time. If time is not a factor, a gradual increase in temperature may be necessary. For reductions using metal catalysts like iron powder, ensuring the reaction reaches the optimal temperature (e.g., 85-95°C) is crucial.[1][2]

    • Verify Reagent Quality: Use fresh, high-purity reducing agents (e.g., iron powder, tin(II) chloride) and ensure solvents are anhydrous if required by the specific protocol. Poor quality reagents can lead to incomplete reactions.[3]

    • Ensure Efficient Mixing: In heterogeneous reactions, such as those using iron powder, vigorous stirring is essential to ensure proper contact between the reactants.[3]

Issue 2: Presence of Significant Impurities in the Crude Product

  • Question: My crude product shows multiple unexpected spots on TLC or peaks in GC/MS analysis. What are these impurities and how can I avoid them?

  • Answer: The formation of side products is often related to the reaction conditions or the purity of the starting material. In nitro reductions, side products such as azo or azoxy compounds can form under certain conditions. Incomplete reduction will also leave unreacted nitro starting material.

    Troubleshooting Steps:

    • Purify Starting Material: Ensure the 4-Chloro-2-fluoro-1-methyl-5-nitrobenzene precursor is pure before starting the reaction. Impurities in the starting material can lead to side reactions.[3]

    • Control Reaction Temperature: Maintain a stable and optimal temperature throughout the reaction. For many nitro reductions, the initial stages might require cooling to control the exothermic reaction, followed by heating to drive the reaction to completion.[1][2]

    • Stoichiometric Control: Use the correct molar ratios of reactants as specified in the protocol. An excess or deficit of the reducing agent can lead to incomplete reactions or the formation of byproducts.[2]

    • Consider an Inert Atmosphere: While not always necessary, running the reaction and work-up under an inert atmosphere (like nitrogen or argon) can prevent oxidation of the aniline product, which often results in colored impurities.[3]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate the pure this compound from the reaction mixture. What are the best purification methods?

  • Answer: Aniline derivatives can be challenging to purify due to their basicity and susceptibility to oxidation. The choice of purification method depends on the nature of the impurities.

    Troubleshooting Steps:

    • Acid-Base Extraction: Use the basicity of the aniline to your advantage. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The organic layer will retain neutral impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO3) and extract the pure aniline back into an organic solvent.

    • Column Chromatography: This is a highly effective method for separating closely related impurities. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is commonly used.[4]

    • Vacuum Distillation: If the product is thermally stable and the impurities are non-volatile, vacuum distillation can be an excellent method for purification on a larger scale.[4][5]

II. Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for this compound?

    • A1: The most prevalent method is the reduction of the corresponding nitro compound, 4-Chloro-2-fluoro-1-methyl-5-nitrobenzene. This reduction is typically achieved using metal catalysts like iron powder in the presence of an acid (like HCl or acetic acid) or through catalytic hydrogenation with catalysts such as Palladium on Carbon (Pd/C).[5][6][7]

  • Q2: My final product has turned dark brown or black upon standing. Why did this happen and can it be reversed?

    • A2: Anilines are prone to oxidation when exposed to air and light, leading to the formation of colored polymeric impurities.[3] This can be minimized by storing the purified product under an inert atmosphere, in a dark container, and at a low temperature. While it can be difficult to reverse, re-purification by column chromatography or treatment with activated charcoal may improve the color.

  • Q3: How can I confirm the identity and purity of my final product?

    • A3: A combination of analytical techniques should be used. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) is essential for structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight and purity. High-Performance Liquid Chromatography (HPLC) is often used for quantitative purity analysis.

  • Q4: What are the key safety precautions to take during this synthesis?

    • A4: Substituted anilines and their precursors can be toxic and irritants. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and vapors. Refer to the Safety Data Sheet (SDS) for all chemicals used.

III. Data and Protocols

Table 1: Typical Reaction Conditions for Nitro Group Reduction
ParameterMethod 1: Iron/HClMethod 2: Catalytic Hydrogenation
Starting Material 4-Chloro-2-fluoro-1-methyl-5-nitrobenzene4-Chloro-2-fluoro-1-methyl-5-nitrobenzene
Reducing Agent Iron PowderHydrogen Gas (H₂)
Catalyst/Acid Hydrochloric Acid (HCl) or Acetic Acid10% Palladium on Carbon (Pd/C)
Solvent Ethanol / WaterMethanol or Ethyl Acetate
Temperature Reflux (80-100°C)Room Temperature
Typical Yield >80%>95%
Reference [5][6][7]
Experimental Protocol: Synthesis via Nitro Reduction with Iron

This protocol is a general procedure and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 4-Chloro-2-fluoro-1-methyl-5-nitrobenzene

  • Iron powder, fine grade

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting nitro compound (1.0 eq), ethanol, and water.

  • Addition of Reagents: To this solution, add iron powder (approx. 3.0-4.0 eq). Heat the mixture to a gentle reflux.

  • Reaction: Slowly add concentrated HCl dropwise to the refluxing mixture. The reaction is exothermic and should be controlled carefully.

  • Monitoring: Stir the reaction mixture vigorously at reflux for 2-4 hours. Monitor the reaction's progress by TLC until the starting material is completely consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the solution is basic (pH > 8).

  • Filtration: Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Combine the filtrate and the washings in a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

IV. Visualizations

Synthesis_Pathway start 4-Chloro-2-fluoro- 1-methyl-5-nitrobenzene reagents Fe / HCl Ethanol/Water, Reflux start->reagents product 2-Chloro-4-fluoro- 5-methylaniline reagents->product Reduction

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow start Low Product Yield check_tlc Monitor reaction by TLC/GC start->check_tlc is_sm Starting material present? check_tlc->is_sm increase_time Increase reaction time or temperature is_sm->increase_time Yes check_reagents Check reagent quality and stoichiometry is_sm->check_reagents No end_good Problem Solved increase_time->end_good check_reagents->end_good

Caption: A workflow for troubleshooting low product yield issues.

Purification_Logic crude Crude Product (Aniline + Neutral Impurities + Salts) extraction Acid-Base Extraction crude->extraction Removes neutral impurities & salts chromatography Column Chromatography extraction->chromatography Separates closely related impurities distillation Vacuum Distillation extraction->distillation Alternative for thermostable product pure_product Pure 2-Chloro-4-fluoro- 5-methylaniline chromatography->pure_product distillation->pure_product

Caption: Decision logic for the purification of the crude product.

References

Technical Support Center: Purification of 2-Chloro-4-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 2-Chloro-4-fluoro-5-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from the synthesis process and degradation. These may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be precursors like a corresponding nitrobenzene derivative.

  • Over-halogenated Byproducts: Formation of di- or tri-chlorinated aniline derivatives can occur.

  • Positional Isomers: Isomers of the target molecule may be generated during synthesis.

  • Oxidation Products: Anilines are susceptible to air oxidation, leading to the formation of colored impurities and polymeric materials. This is often observed as a darkening of the product upon storage.

Q2: My this compound sample is dark brown. What is the cause and how can I fix it?

A2: The dark color is most likely due to oxidation of the aniline functional group, a common issue with this class of compounds. To remove these colored impurities, you can try the following:

  • Recrystallization with Activated Carbon: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb the colored polymeric byproducts.

  • Vacuum Distillation: If the compound is thermally stable, vacuum distillation can be effective in separating the desired aniline from non-volatile colored impurities.

Q3: I am seeing significant peak tailing when analyzing my sample by silica gel column chromatography. What can I do to improve the peak shape?

A3: Peak tailing of basic compounds like anilines on silica gel is a common problem due to the interaction between the basic amine and the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount (0.1-1%) of a competing base, such as triethylamine (TEA), into your eluent can neutralize the acidic sites on the silica gel and improve peak shape.

  • Use a Deactivated Stationary Phase: Employing an amine-functionalized silica gel or a deactivated silica gel can also prevent strong interactions and reduce tailing.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The boiling point of the solvent may be higher than the melting point of the compound, or the solution is supersaturated.Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to reduce the supersaturation. Allow the solution to cool more slowly.
No crystals form upon cooling. The solution is not sufficiently saturated, or nucleation has not been initiated.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If that fails, reduce the volume of the solvent by evaporation and allow it to cool again.
Low recovery of the purified product. Too much solvent was used, or the crystals are significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still colored after recrystallization. Highly colored impurities are co-crystallizing with the product.Perform a hot filtration after dissolving the crude product in the hot solvent. Consider adding a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of the desired compound from impurities. The polarity of the mobile phase is too high or too low.Optimize the solvent system by running thin-layer chromatography (TLC) with various solvent mixtures. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, often provides better separation.
The compound is not eluting from the column. The compound is too polar for the chosen mobile phase, or it is irreversibly adsorbed to the stationary phase.Increase the polarity of the mobile phase. If using silica gel, add a small amount of triethylamine to the eluent to reduce strong interactions with the stationary phase.
Cracks appear in the column packing. The column was not packed properly, or the solvent polarity was changed too abruptly.Ensure the column is packed uniformly as a slurry. When running a gradient, increase the solvent polarity gradually to avoid disturbing the column bed.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some initial screening.

Solvent Selection:

Based on the properties of similar halogenated anilines, a mixed solvent system of ethanol and water is a good starting point. The goal is to find a solvent system where the compound is highly soluble when hot and poorly soluble when cold.

Solvent System Rationale
Ethanol/Water This compound is likely soluble in hot ethanol and less soluble in water. A mixture can be fine-tuned to achieve optimal recrystallization.
Toluene/Hexane Toluene may be a good primary solvent, with hexane added as an anti-solvent to induce crystallization upon cooling.

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and gently boil for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Reheat the solution to ensure all the compound is dissolved. Slowly

Technical Support Center: Scale-Up of 2-Chloro-4-fluoro-5-methylaniline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Chloro-4-fluoro-5-methylaniline. This valuable intermediate is utilized in the manufacturing of pharmaceuticals and agrochemicals.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis of this compound, which is typically a two-step process involving the nitration of 2-chloro-4-fluorotoluene followed by the reduction of the resulting 2-chloro-4-fluoro-5-nitrotoluene.

Step 1: Nitration of 2-chloro-4-fluorotoluene

Q1: We are observing low yields and the formation of multiple isomers during the nitration step. What are the likely causes and how can we improve the regioselectivity?

A1: Low yields and poor regioselectivity in the nitration of substituted toluenes are common issues during scale-up. The primary causes are often related to inadequate temperature control and suboptimal reaction conditions.

  • Troubleshooting:

    • Temperature Control: The nitration of aromatic compounds is highly exothermic.[3] Inadequate heat dissipation on a larger scale can lead to a rise in temperature, promoting the formation of unwanted dinitro and other isomeric byproducts. It is crucial to maintain a low reaction temperature, typically between -5°C and 5°C, using an efficient cooling system.[4]

    • Rate of Addition: The slow, controlled addition of the nitrating agent (a mixture of concentrated nitric and sulfuric acids) to the substrate is critical to manage the exotherm and maintain a consistent temperature profile.[4][5]

    • Mixing: Ensure efficient agitation to maintain a homogenous reaction mixture, preventing localized "hot spots" and ensuring consistent reaction kinetics.

    • Acid Concentration: The ratio and concentration of the nitric and sulfuric acids in the nitrating mixture are crucial for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile.[5][6] Ensure the use of high-purity, concentrated acids.

Q2: During work-up of the nitration reaction, we are facing difficulties in separating the product from the acidic mixture. What is the recommended procedure?

A2: The work-up of nitration reactions involves quenching the reaction mixture in an ice-water mixture to precipitate the crude product.[4]

  • Troubleshooting:

    • Quenching: The quenching process should be done slowly and with vigorous stirring to prevent a sudden increase in temperature and ensure complete precipitation.

    • Extraction: After quenching and filtration, the crude product can be dissolved in a suitable organic solvent and washed with water to remove residual acids, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid.[5]

    • Emulsion Formation: If emulsions form during extraction, the addition of brine can help to break them.

Step 2: Reduction of 2-chloro-4-fluoro-5-nitrotoluene

Q3: The catalytic hydrogenation of the nitro-intermediate is sluggish and incomplete, leading to low yields of the desired aniline. How can we improve the reaction efficiency?

A3: Incomplete reduction during catalytic hydrogenation can be attributed to several factors, including catalyst activity, hydrogen pressure, and the presence of impurities.

  • Troubleshooting:

    • Catalyst Activity: The activity of the palladium on carbon (Pd/C) catalyst is crucial.[7][8] Ensure the use of a fresh, high-quality catalyst. Catalyst poisoning by impurities in the starting material or solvent can inhibit the reaction.

    • Hydrogen Pressure: The reaction is sensitive to hydrogen pressure. Increasing the pressure can often improve the reaction rate and completeness.[7]

    • Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are commonly used for catalytic hydrogenation.[9]

    • Temperature: While higher temperatures can increase the reaction rate, they may also lead to side reactions. An optimal temperature, typically between 25°C and 60°C, should be determined.

    • Agitation: Efficient stirring is necessary to ensure good contact between the substrate, catalyst, and hydrogen gas.

Q4: We are observing dehalogenation as a side reaction during the reduction step. How can this be minimized?

A4: Dehalogenation can be a significant side reaction during the catalytic hydrogenation of halogenated nitroaromatics.

  • Troubleshooting:

    • Catalyst Selection: While Pd/C is a common catalyst, other catalysts like Raney Nickel may be less prone to causing dehalogenation of aryl chlorides and bromides.[8]

    • Reaction Conditions: Milder reaction conditions, such as lower temperatures and pressures, can help to minimize dehalogenation.

    • Alternative Reducing Agents: If catalytic hydrogenation proves problematic, alternative reduction methods using reagents like iron in acidic media (Béchamp reduction) or tin(II) chloride can be considered, as these are often more chemoselective.[10]

Purification of this compound

Q5: The final product is colored and contains impurities that are difficult to remove by simple crystallization. What purification strategies are recommended?

A5: The purification of halogenated anilines can be challenging due to their susceptibility to oxidation and the presence of closely related impurities.

  • Troubleshooting:

    • Acid-Base Extraction: An effective method for removing neutral impurities is to dissolve the crude product in an organic solvent and wash it with a dilute aqueous acid (e.g., 1M HCl). The basic aniline will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer. The aniline can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[11]

    • Recrystallization: For solid products, recrystallization from a suitable solvent or solvent mixture can be effective. It is important to choose a solvent in which the aniline has high solubility at elevated temperatures and low solubility at room temperature or below.[12] The use of activated carbon during recrystallization can help to remove colored impurities.[12]

    • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[11]

Data Presentation

The following tables provide representative data for the key steps in the production of this compound. Please note that these values are illustrative and may vary depending on the specific experimental conditions and scale of operation.

Table 1: Nitration of 2-chloro-4-fluorotoluene - Reaction Parameters and Typical Results

ParameterValueReference
Starting Material2-chloro-4-fluorotolueneN/A
Nitrating AgentMixed Acid (Conc. HNO₃ / Conc. H₂SO₄)[4][5]
Reaction Temperature-5 to 5 °C[4]
Reaction Time1 - 2 hours[4]
Typical Yield85 - 95%[4]
Major ImpuritiesIsomeric nitrotoluenes, Dinitro compounds[13]

Table 2: Reduction of 2-chloro-4-fluoro-5-nitrotoluene - Reaction Parameters and Typical Results

ParameterValueReference
Starting Material2-chloro-4-fluoro-5-nitrotolueneN/A
Reducing AgentH₂ gas with Pd/C catalyst[7][8]
Reaction Temperature25 - 60 °C[14]
Hydrogen Pressure50 - 100 psi[14]
Typical Yield90 - 98%[14]
Major ImpuritiesUnreacted nitro compound, Dehalogenated aniline[8]

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-4-fluoro-5-nitrotoluene

This protocol is a general guideline and should be optimized for specific laboratory or plant conditions.

  • Preparation of Nitrating Mixture: In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, carefully add concentrated sulfuric acid. Cool the acid to -5°C. Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 5°C.

  • Nitration Reaction: To a separate reactor, charge 2-chloro-4-fluorotoluene. Cool the substrate to 0°C. Slowly add the pre-cooled nitrating mixture to the substrate over a period of 1-2 hours, ensuring the reaction temperature does not exceed 5°C.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., GC or HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into a vessel containing a stirred mixture of ice and water. The crude product will precipitate as a solid.

  • Isolation and Washing: Filter the solid product and wash it with cold water until the washings are neutral to pH paper.

  • Drying: Dry the crude 2-chloro-4-fluoro-5-nitrotoluene in a vacuum oven at a temperature below its melting point.

Protocol 2: Synthesis of this compound

This protocol describes a typical catalytic hydrogenation process.

  • Reactor Setup: In a high-pressure autoclave, charge the crude 2-chloro-4-fluoro-5-nitrotoluene, a suitable solvent (e.g., ethanol or methanol), and a 5-10% Pd/C catalyst (typically 1-5 mol% of the substrate).[9]

  • Inerting: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Heat the reaction mixture to the target temperature (e.g., 40-50°C) with vigorous stirring.[7]

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by acid-base extraction followed by recrystallization or distillation as described in the FAQ section.[11]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 2-chloro-4-fluorotoluene 2-chloro-4-fluorotoluene 2-chloro-4-fluoro-5-nitrotoluene 2-chloro-4-fluoro-5-nitrotoluene 2-chloro-4-fluorotoluene->2-chloro-4-fluoro-5-nitrotoluene HNO₃, H₂SO₄ -5 to 5 °C Mixed Acid Mixed Acid H2_Catalyst H₂, Pd/C This compound This compound 2-chloro-4-fluoro-5-nitrotoluene->this compound Reduction 25-60 °C

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue IdentifyStep Identify Problematic Step (Nitration or Reduction) Start->IdentifyStep NitrationIssues Nitration Troubleshooting IdentifyStep->NitrationIssues Nitration ReductionIssues Reduction Troubleshooting IdentifyStep->ReductionIssues Reduction CheckTemp Check Temperature Control (-5 to 5 °C) NitrationIssues->CheckTemp CheckAddition Check Reagent Addition Rate NitrationIssues->CheckAddition CheckCatalyst Check Catalyst Activity & Loading ReductionIssues->CheckCatalyst CheckPressure Check H₂ Pressure ReductionIssues->CheckPressure Purification Implement Purification (Acid-Base Extraction, Recrystallization) CheckTemp->Purification CheckAddition->Purification CheckCatalyst->Purification CheckPressure->Purification End Optimized Process Purification->End

Caption: Troubleshooting workflow for production issues.

Logical_Relationships cluster_Parameters Critical Process Parameters cluster_Outcomes Process Outcomes Temp Temperature Yield Yield Temp->Yield Purity Purity Temp->Purity Safety Process Safety Temp->Safety Exotherm Control Pressure Pressure (Reduction Step) Pressure->Yield Mixing Agitation/Mixing Mixing->Yield Mixing->Purity ReagentQuality Reagent Quality ReagentQuality->Yield ReagentQuality->Purity

Caption: Key parameter relationships in the synthesis process.

References

stability of 2-Chloro-4-fluoro-5-methylaniline under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Chloro-4-fluoro-5-methylaniline, particularly under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under typical laboratory conditions?

A1: this compound is generally stable under standard laboratory conditions when stored in a cool, dry, and well-ventilated area, protected from light.[1] However, like many substituted anilines, its stability can be compromised by exposure to strong acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[2][3]

Q2: What are the signs of degradation of this compound?

A2: Degradation of anilines is often indicated by a change in color, such as darkening to brown or black.[3] In experimental settings, inconsistent reaction outcomes, low yields of the desired product, and the appearance of multiple unidentified byproducts in analytical tests (like HPLC or LC-MS) can also suggest degradation of the starting material.[3]

Q3: What are the potential degradation pathways for this compound under acidic conditions?

A3: While specific degradation pathways for this compound are not extensively documented, studies on similar haloanilines suggest potential degradation routes under acidic stress.[2] These may include hydroxylation of the aromatic ring, dehalogenation (removal of chlorine or fluorine), and oxidation of the aniline functional group.

Q4: How can I enhance the stability of this compound during storage and in reactions?

A4: For storage, it is crucial to keep the compound in a tightly sealed container in a cool, dry, and dark place. Some sources recommend storing under an inert atmosphere (e.g., nitrogen or argon).[3] In reactions, if acidic conditions are leading to degradation, consider using a milder acid, lowering the reaction temperature, or shortening the reaction time.[3] Protecting the amine functionality with a suitable protecting group prior to subjecting the molecule to harsh acidic conditions can also be a viable strategy.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound under acidic conditions.

Issue Potential Cause Troubleshooting Steps
Reaction mixture turns dark brown or black upon addition of acid. Oxidation or degradation of the aniline.1. Degas the solvent before use.2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]3. Lower the reaction temperature.
Low yield of desired product and presence of multiple byproducts. Degradation of the aniline under the acidic reaction conditions.1. Decrease the concentration of the acid or use a milder acid.2. Lower the reaction temperature.3. Reduce the reaction time and monitor the reaction progress closely (e.g., by TLC or LC-MS).4. Consider protecting the aniline's amino group if it is not the reactive site.[3]
Inconsistent reaction outcomes between batches. Variable purity of this compound due to degradation during storage.1. Assess the purity of the starting material before each use using methods like NMR or LC-MS.2. If the material shows signs of discoloration, consider purification by column chromatography or recrystallization before use.[3]
Formation of a precipitate upon adding acid. The hydrochloride salt of the aniline may be insoluble in the chosen solvent.1. Switch to a more polar solvent that can dissolve the salt.2. If the free base is required for the reaction, consider adding a non-coordinating base after the initial acidic step to regenerate the free aniline in situ.[3]

Quantitative Data on Stability

Table 1: Example Data Table for Forced Degradation Study of this compound under Acidic Conditions.

Condition Time (hours) Concentration of this compound (µg/mL) % Degradation Appearance of Degradation Products (Peak Area %)
0.1 N HCl at 25°C0100.00.00.0
298.51.51.5
497.12.92.9
894.35.75.7
2485.214.814.8
0.1 N HCl at 60°C0100.00.00.0
288.911.111.1
479.520.520.5
865.134.934.9
2440.359.759.7

Experimental Protocols

Protocol: Forced Degradation Study under Acidic Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[4][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

  • Acidic Stress:

    • To an aliquot of the stock solution, add an equal volume of an aqueous acid solution (e.g., 0.1 N HCl or 0.1 N H₂SO₄) to achieve the desired final concentration of the compound and the acid.

    • Prepare a control sample by adding an equal volume of water instead of the acid solution.

    • Incubate the samples at a specific temperature (e.g., room temperature, 40°C, 60°C).[3]

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, and 24 hours).[3]

  • Sample Neutralization: Before analysis, neutralize the aliquots from the acidic stress samples with a suitable base (e.g., 0.1 N NaOH) to prevent further degradation during the analytical process.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector. This method should be capable of separating the parent compound from any degradation products.[2]

  • Data Evaluation:

    • Quantify the amount of remaining this compound at each time point.

    • Calculate the percentage of degradation.

    • Identify and, if possible, characterize any significant degradation products.

    • Plot the percentage of the parent compound remaining against time to determine the degradation kinetics.

Visualizations

G cluster_stress Stress Condition cluster_compound Compound cluster_degradation Potential Degradation Products Acidic_Conditions Acidic Conditions (e.g., HCl, H2SO4) Parent_Compound 2-Chloro-4-fluoro- 5-methylaniline Acidic_Conditions->Parent_Compound induces degradation Hydroxylated Hydroxylated Derivatives Parent_Compound->Hydroxylated Dehalogenated Dehalogenated Derivatives Parent_Compound->Dehalogenated Oxidized Oxidized Aniline Moiety Parent_Compound->Oxidized

Caption: Potential degradation pathways under acidic stress.

G Start Start: Prepare Stock Solution Stress Apply Acidic Stress (e.g., 0.1N HCl, 60°C) Start->Stress Timepoints Sample at Various Time Points (0, 2, 4, 8, 24h) Stress->Timepoints Neutralize Neutralize Samples Timepoints->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Neutralize->Analyze Identify Identify & Characterize Degradation Products Analyze->Identify Quantify Quantify Degradation (% Degradation) Analyze->Quantify End End: Propose Degradation Pathway Identify->End Quantify->End

References

preventing byproduct formation in aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in aniline synthesis, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in aniline synthesis via nitrobenzene reduction?

A1: The most common byproducts are formed from the incomplete reduction of nitrobenzene. These include azoxybenzene, azobenzene, and hydrazobenzene.[1][2] These byproducts arise from the condensation of intermediate species, namely nitrosobenzene and phenylhydroxylamine.[3][4][5] Under certain conditions, over-hydrogenation of the aromatic ring can also occur, leading to byproducts like cyclohexylamine (CHA) and dicyclohexylamine (DICHA).[6][7]

Q2: How does reaction temperature influence byproduct formation?

A2: Reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts.[8] For instance, in the catalytic hydrogenation of nitrobenzene, increasing the temperature can lead to a decrease in aniline selectivity due to the formation of over-hydrogenated products.[6][7] It is crucial to find the optimal temperature that balances reaction efficiency with selectivity.

Q3: My aniline product is discolored (yellow, red, or brown). What is the cause and how can I fix it?

A3: Discoloration of aniline is typically due to oxidation.[9] Freshly purified aniline is a colorless to pale yellow oil, but upon exposure to air and light, it can darken due to the formation of colored impurities such as p-benzoquinone, azobenzene, and polymeric oxidation products.[9][10][11]

To prevent this, store purified aniline under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a cool, dark place.[12] If your product is already discolored, it can often be purified by distillation, steam distillation, or by forming a salt (e.g., aniline hydrochloride), recrystallizing it, and then regenerating the free base.[10][12][13]

Q4: Can the choice of catalyst affect byproduct formation?

A4: Absolutely. The choice of catalyst and its support can significantly impact the selectivity of the reaction. For catalytic hydrogenation, palladium-based catalysts are widely used due to their high activity and selectivity for the reduction of nitro groups.[6][7] The catalyst's physical properties, such as metal loading and particle morphology, can also influence the product distribution.[6][7] For instance, a lower palladium loading on an alumina support has been shown to favor aniline selectivity and minimize the formation of over-hydrogenated byproducts.[6][7]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low Aniline Yield 1. Incomplete reaction.[14] 2. Catalyst deactivation. 3. Suboptimal reaction conditions (temperature, pressure).1. Extend the reaction time or increase the amount of reducing agent. Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.[14] 2. Use a fresh batch of catalyst. 3. Optimize the reaction temperature and, for catalytic hydrogenation, the hydrogen pressure.
Presence of Azoxybenzene/Azobenzene 1. Incomplete reduction leading to the condensation of nitrosobenzene and phenylhydroxylamine intermediates.[1][3]1. Ensure a sufficient and consistent supply of the reducing agent (e.g., tin) or hydrogen gas. 2. Optimize the reaction temperature to favor complete reduction to aniline.
Formation of Over-hydrogenated Byproducts (e.g., Cyclohexylamine) 1. Reaction temperature is too high.[6][7] 2. Inappropriate catalyst or catalyst loading.[6][7]1. Lower the reaction temperature.[6][7] 2. Screen different catalysts or use a catalyst with a lower metal loading.[6][7]
Product is Dark and/or Tarry 1. Oxidation of aniline.[9][10] 2. Reaction temperature is too high, leading to decomposition.[14] 3. Presence of impurities in starting materials.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Carefully control the reaction temperature, especially during exothermic steps.[14] 3. Use purified starting materials.

Data Presentation

Table 1: Effect of Temperature on Aniline Selectivity in Catalytic Hydrogenation of Nitrobenzene

The following data is adapted from a study on the hydrogenation of nitrobenzene using a 0.3 wt % Pd/Al₂O₃ catalyst.

Temperature (°C)Nitrobenzene Conversion (%)Aniline Selectivity (%)
60>99~98
80>99~97
100>99~96
120>99~94
140>99~91
160>99~87
180>99~82

Data adapted from a study by F. Sá Couto et al. on Pd/Al₂O₃ catalysts. The results show that while nitrobenzene conversion remains high across the temperature range, aniline selectivity decreases at higher temperatures due to the formation of over-hydrogenated byproducts.[6][7]

Experimental Protocols

Protocol 1: Synthesis of Aniline by Reduction of Nitrobenzene using Tin and Hydrochloric Acid

This protocol is a common lab-scale synthesis of aniline.

Materials:

  • Nitrobenzene

  • Granulated Tin

  • Concentrated Hydrochloric Acid

  • Concentrated Sodium Hydroxide Solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Steam distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place granulated tin and nitrobenzene.

  • Slowly add concentrated hydrochloric acid in portions through the condenser. The reaction is exothermic and may require cooling in a water bath to maintain control.[2]

  • After the initial vigorous reaction subsides, heat the mixture under reflux for 30-60 minutes, or until the characteristic almond-like smell of nitrobenzene is no longer present.[2][15]

  • Cool the reaction flask in an ice bath.

  • Carefully make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. This will precipitate tin hydroxides, which should then redissolve in excess base, liberating the free aniline.[2][15]

  • Set up a steam distillation apparatus and distill the mixture to separate the aniline.[2]

  • Collect the milky distillate in a separatory funnel.

  • Separate the lower aniline layer. The aqueous layer can be saturated with sodium chloride to recover any dissolved aniline.

  • Combine the aniline fractions and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • The aniline can be further purified by distillation.

Visualizations

Reaction Pathways in Nitrobenzene Reduction

G cluster_main Nitrobenzene Reduction Pathways Nitrobenzene Nitrobenzene Nitrosobenzene Nitrosobenzene Nitrobenzene->Nitrosobenzene Reduction Phenylhydroxylamine Phenylhydroxylamine Nitrosobenzene->Phenylhydroxylamine Reduction Azoxybenzene Azoxybenzene Nitrosobenzene->Azoxybenzene Condensation Aniline Aniline Phenylhydroxylamine->Aniline Complete Reduction Phenylhydroxylamine->Azoxybenzene Azobenzene Azobenzene Azoxybenzene->Azobenzene Reduction Azobenzene->Aniline Complete Reduction

Caption: Reaction pathway for aniline synthesis and byproduct formation.

Troubleshooting Workflow for Low Aniline Yield

G Start Low Aniline Yield Check_Completion Is the reaction complete? Start->Check_Completion Check_Catalyst Is the catalyst active? Check_Completion->Check_Catalyst Yes Extend_Time Extend reaction time / Add more reducing agent Check_Completion->Extend_Time No Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Use_Fresh_Catalyst Use a fresh batch of catalyst Check_Catalyst->Use_Fresh_Catalyst No Optimize_Conditions Optimize temperature and pressure Check_Conditions->Optimize_Conditions No End Yield Improved Check_Conditions->End Yes Extend_Time->End Use_Fresh_Catalyst->End Optimize_Conditions->End

Caption: Troubleshooting workflow for low aniline yield.

References

Validation & Comparative

A Comparative Analysis of 2-Chloro-4-fluoro-5-methylaniline and Other Aniline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Chloro-4-fluoro-5-methylaniline with other structurally relevant aniline derivatives. Aniline and its substituted analogs are pivotal building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic selection and modification of substituents on the aniline ring can significantly influence the physicochemical properties, reactivity, and biological activity of the resulting compounds. This document aims to provide an objective analysis supported by available experimental data and established structure-activity relationships (SAR) to aid in the design and development of novel drug candidates.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of aniline derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Substituents on the aromatic ring modulate properties such as lipophilicity (LogP) and basicity (pKa), which in turn affect solubility, membrane permeability, and target binding. This compound is a polysubstituted aniline with a unique electronic profile arising from the interplay of electron-withdrawing halogens and an electron-donating methyl group.[2]

Below is a table summarizing the key physicochemical properties of this compound and a selection of other aniline derivatives for comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)pKbCalculated LogP
This compound C₇H₇ClFN159.59224.2 ± 35.0Not available2.14
AnilineC₆H₇N93.13184.19.4[3]0.9
4-FluoroanilineC₆H₆FN111.121869.3[3]1.15
4-ChloroanilineC₆H₆ClN127.5723210.0[3]1.83
2-Chloro-5-methylanilineC₇H₈ClN141.60228-230Not available2.5
3-Chloro-2-methylanilineC₇H₈ClN141.60245Not availableNot available
5-Chloro-2-methylanilineC₇H₈ClN141.60Not availableNot availableNot available
2-Fluoro-5-methylanilineC₇H₈FN125.1480-86 (at 11 mmHg)Not availableNot available

Reactivity and Application in Synthesis

This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][4] The presence of halogen atoms provides reactive handles for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are instrumental in building molecular complexity. The amino group can be readily acylated, alkylated, or used in diazotization reactions to introduce further diversity. The substitution pattern on this compound makes it a valuable precursor for creating compounds with specific steric and electronic properties required for potent biological activity.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is sparse in publicly available literature, the broader class of substituted anilines has been extensively explored for various therapeutic applications, particularly in oncology. Aniline derivatives are known to be integral components of many kinase inhibitors.[5][6] The aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the ATP-binding pocket of kinases.

Comparative Cytotoxicity

The cytotoxic potential of aniline derivatives is highly dependent on the nature and position of the substituents. Halogenated anilines, for instance, have been identified as a new class of aromatic nitrogenous disinfection byproducts with notable cytotoxicity.[7] The table below presents a compilation of cytotoxicity data (IC50 values) for various aniline derivatives against different cancer cell lines. While data for this compound is not available, the data for related compounds can provide insights into potential structure-activity relationships.

CompoundCell LineIC50 (µM)
Doxorubicin (Control)PC3 (Prostate Cancer)>10
Doxorubicin (Control)SKNMC (Neuroblastoma)>10
Aniline Mustard DerivativeVariesVaries significantly based on substitution
Substituted 1,3,4-thiadiazole aniline derivative with p-nitro groupSKNMC (Neuroblastoma)10.8 ± 0.08
Substituted 1,3,4-thiadiazole aniline derivative with m-chloro groupHep-G2 (Liver Cancer)11.6 ± 0.12

Data compiled from various sources. Direct comparison should be made with caution due to differing experimental conditions.[8]

Based on the observed trends where halogenation can influence cytotoxicity, it is plausible that this compound would exhibit some level of cytotoxic activity. The combination of chloro, fluoro, and methyl groups would modulate its lipophilicity and electronic properties, which are key factors in cellular uptake and target interaction.

Kinase Inhibition

Many kinase inhibitors incorporate a substituted aniline scaffold. For example, 2-substituted aniline pyrimidine derivatives have been developed as potent dual Mer/c-Met kinase inhibitors for cancer treatment.[9] The aniline ring in these inhibitors often forms crucial hydrogen bonds and van der Waals interactions within the kinase's ATP binding site.

While no specific kinase inhibition data for this compound has been found, its structural features suggest it could be a valuable fragment for designing novel kinase inhibitors. The chloro and fluoro groups can modulate binding affinity and selectivity, while the methyl group can probe specific pockets within the active site.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key experiments are provided below.

MTT Assay for Cytotoxicity Assessment

This protocol outlines a standard procedure for evaluating the cytotoxic effects of aniline derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., PC3, HT-29, SKNMC)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

Generic Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol provides a general method for assessing the inhibitory activity of aniline derivatives against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • Test compound dissolved in DMSO

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White opaque 96-well or 384-well plates

Procedure:

  • Reaction Setup: In each well of the plate, add the kinase, its specific substrate, and the test compound at various concentrations in the kinase assay buffer.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. Include a no-enzyme control and a vehicle control.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period (e.g., 60 minutes).

  • Detection: Add the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

  • Signal Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: The kinase activity is inversely proportional to the luminescence signal. Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

HPLC Analysis of Aniline Derivatives

This protocol describes a general reversed-phase HPLC method for the separation and quantification of aniline derivatives.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Aniline standards of known purity

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., starting with 60:40 acetonitrile:water).[10]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the aniline standards in methanol. From the stock solution, prepare a series of calibration standards by diluting with the mobile phase.

  • Sample Preparation: Dissolve the sample containing the aniline derivative in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and the sample into the HPLC system.

  • Quantification: Identify the peaks based on the retention times of the standards. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the calibration curve to determine the concentration of the aniline derivative in the sample.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental and logical relationships, the following diagrams are provided in the DOT language.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding (96-well plate) compound_prep Compound Dilution incubation_48h Incubation (48-72h) compound_prep->incubation_48h mtt_addition MTT Addition incubation_48h->mtt_addition incubation_4h Incubation (4h) mtt_addition->incubation_4h solubilization Formazan Solubilization (DMSO) incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for MTT-based cytotoxicity screening of aniline derivatives.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Aniline_Inhibitor Aniline-based Kinase Inhibitor Aniline_Inhibitor->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical signaling pathway (MAPK) targeted by an aniline-based kinase inhibitor.

Conclusion

This compound is a versatile chemical intermediate with significant potential in drug discovery and agrochemical synthesis. Its unique substitution pattern of electron-withdrawing and -donating groups creates a distinct electronic and steric environment that can be exploited for designing molecules with specific biological activities. While direct comparative data on its biological performance is limited, analysis of structurally related aniline derivatives suggests its potential as a scaffold for developing novel therapeutic agents, particularly in the area of kinase inhibition. The provided experimental protocols offer a starting point for researchers to further investigate the properties and potential applications of this and other aniline derivatives. Further quantitative structure-activity relationship studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Comparative Biological Activities of 2-Chloro-4-fluoro-5-methylaniline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic potential of novel chemical entities is paramount. This guide provides a comparative analysis of the biological activities of various derivatives of 2-Chloro-4-fluoro-5-methylaniline, a versatile scaffold in medicinal chemistry. While direct comparative studies on a wide range of derivatives from this specific aniline are limited, this document synthesizes available data on closely related chloro-fluoro-aniline derivatives to offer insights into their potential as antimicrobial and anticancer agents.

This guide presents quantitative data from various studies in structured tables for easy comparison, details the experimental protocols for key biological assays, and includes visualizations of synthetic pathways and structure-activity relationships to aid in the design of future research.

Antimicrobial Activity of Chloro-Fluoro-Aniline Derivatives

Derivatives of chloro-fluoro-anilines have demonstrated notable activity against a range of bacterial and fungal pathogens. The primary classes of compounds investigated include Schiff bases and 4-thiazolidinones.

Comparative Antimicrobial Data

The following table summarizes the antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), of various derivatives. It is important to note that these derivatives originate from different, but structurally similar, chloro-fluoro-anilines.

Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference
Schiff Base(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolBacillus subtilis45.2[1]
Escherichia coli1.6[1]
Pseudomonas fluorescence2.8[1]
Staphylococcus aureus3.4[1]
Aspergillus niger47.5[1]
Thiazolidinone2,3-diarylsubstituted-1,3-thiazolidin-4-one derivativesGram-positive & Gram-negative bacteriaGood activity (qualitative)[2]
1,3-thiazolidin-4-one derivativesVarious bacteria7-13[3]
Various fungi13-17[3]

Anticancer Activity of Chloro-Fluoro-Aniline Derivatives

The cytotoxic potential of chloro-fluoro-aniline derivatives has been explored, with quinoline and thiazolidinone scaffolds showing promise against various cancer cell lines.

Comparative Anticancer Data

The table below presents the half-maximal inhibitory concentration (IC50) values for selected derivatives against different cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-5-sulfonamide8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)Amelanotic melanoma (C-32)Comparable to cisplatin[4]
Breast adenocarcinoma (MDA-MB-231)Comparable to cisplatin[4]
Lung adenocarcinoma (A549)Comparable to cisplatin[4]
Thiazolidinone2-[2-(1,3-substitutedphenylprop-2-enylidene)hydrazono]thiazolidin-4-onesBreast cancer (MCF-7)>200[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for the synthesis and biological evaluation of the discussed derivatives.

Synthesis of Schiff Bases

Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.

General Protocol:

  • An equimolar amount of the selected fluoroaniline (e.g., this compound) and an appropriate aryl aldehyde are dissolved in a suitable solvent, such as methanol or ethanol.[6]

  • A few drops of a catalyst, commonly glacial acetic acid, are added to the reaction mixture.[6]

  • The mixture is then refluxed for a period ranging from a few hours to several hours, with the reaction progress monitored by thin-layer chromatography (TLC).[6]

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate (the Schiff base) is filtered, washed with a cold solvent, and purified by recrystallization.[6]

Synthesis of 4-Thiazolidinones

4-Thiazolidinone derivatives are often prepared via the cyclocondensation of a Schiff base with a compound containing a thiol group, such as thioglycolic acid.

General Protocol:

  • To a solution of the Schiff base in a dry solvent like 1,4-dioxane or toluene, an equimolar amount of thioglycolic acid is added.[2][3]

  • A catalytic amount of a dehydrating agent, such as anhydrous zinc chloride (ZnCl2), is introduced into the mixture.[2]

  • The reaction mixture is refluxed for several hours.

  • After cooling, the solvent is removed under reduced pressure, and the resulting solid is washed and purified, typically by recrystallization from a suitable solvent like ethanol.

Antimicrobial Activity Assay (Disc Diffusion Method)

The disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical compounds.

Protocol:

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

  • Sterile filter paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the synthesized compound dissolved in a suitable solvent (e.g., DMSO).

  • The impregnated discs are placed on the surface of the agar.

  • A standard antibiotic disc (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a solvent control disc are also placed on the plate for comparison.[2]

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).[2]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Protocol:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing Synthesis and Structure-Activity Relationships

The following diagrams illustrate the general synthetic pathways for the key derivatives and the concept of structure-activity relationships.

Synthesis_of_Schiff_Bases_and_Thiazolidinones Aniline 2-Chloro-4-fluoro- 5-methylaniline SchiffBase Schiff Base (Imine) Aniline:e->SchiffBase:w + Aldehyde Aromatic Aldehyde Aldehyde:e->SchiffBase:w Reflux, Catalyst Thiazolidinone 4-Thiazolidinone Derivative SchiffBase:e->Thiazolidinone:w + ThioglycolicAcid Thioglycolic Acid ThioglycolicAcid:e->Thiazolidinone:w Reflux, ZnCl2

Caption: General synthetic scheme for Schiff bases and their conversion to 4-thiazolidinones.

Structure_Activity_Relationship cluster_modifications Chemical Modifications Core Core Scaffold (e.g., Aniline Derivative) Modification1 Add Electron- Withdrawing Group Core->Modification1 Modification2 Add Electron- Donating Group Core->Modification2 Modification3 Change Steric Bulk Core->Modification3 Activity Biological Activity (e.g., MIC, IC50) Modification1->Activity Observe Change Modification2->Activity Observe Change Modification3->Activity Observe Change

Caption: Conceptual workflow of a Structure-Activity Relationship (SAR) study.

References

The Role of 2-Chloro-4-fluoro-5-methylaniline in Pesticide Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluoro-5-methylaniline is a fluorinated aromatic amine that serves as a key intermediate in the synthesis of complex organic molecules.[1][2] In the agrochemical industry, such intermediates are crucial building blocks for the creation of active ingredients in herbicides, insecticides, and fungicides. While specific, commercialized pesticide active ingredients directly synthesized from this compound are not widely documented in publicly available literature, the performance of pesticides derived from structurally similar aniline derivatives provides valuable insights into its potential applications and efficacy.

This guide offers a comparative analysis of a hypothetical herbicide derived from this compound against existing alternatives. The data presented is a composite, drawing from the known performance of herbicides synthesized from analogous substituted anilines to provide a representative performance profile.

Comparative Performance of a Hypothetical Herbicide

The following table summarizes the projected herbicidal activity of a hypothetical active ingredient synthesized from this compound, hereafter referred to as "CFM-Herbicide," compared to two common commercial herbicides, Atrazine and Glyphosate.

Table 1: Comparative Herbicidal Efficacy

FeatureCFM-Herbicide (Hypothetical)AtrazineGlyphosate
Mode of Action Inhibition of a specific enzyme (e.g., PPO or ALS inhibitor)Photosystem II inhibitorEPSP synthase inhibitor
Spectrum of Control Broadleaf weeds and some grassesPrimarily broadleaf weeds and some grassesBroad-spectrum (non-selective)
Application Method Pre- and early post-emergencePre- and early post-emergencePost-emergence
Efficacy (General) Good to excellent on susceptible weedsGood to excellent on susceptible weedsExcellent on most emerged weeds
Crop Safety Potentially selective for certain crops (e.g., cereals, soybeans)Selective for corn, sorghum, sugarcaneNon-selective; used in no-till or for tolerant crops
Resistance Management New mode of action could help manage resistance to other herbicidesWidespread resistance in some weed speciesSignificant resistance issues globally

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of a new pesticide formulation. Below is a representative protocol for assessing the pre-emergence herbicidal activity of a novel compound like CFM-Herbicide.

Protocol: Greenhouse Pre-Emergence Herbicide Efficacy Trial

1. Objective: To evaluate the pre-emergence herbicidal efficacy of CFM-Herbicide on a range of monocotyledonous and dicotyledonous weed species.

2. Materials:

  • Technical grade CFM-Herbicide
  • Inert solvents and surfactants for formulation
  • Seeds of target weed species (e.g., Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf), Setaria faberi (giant foxtail), Echinochloa crus-galli (barnyardgrass))
  • Pots (10 cm diameter) filled with sterilized loam soil
  • Greenhouse with controlled temperature (25-30°C), humidity (60-80%), and photoperiod (16h light/8h dark)
  • Spray chamber calibrated to deliver a precise volume of spray solution

3. Procedure:

  • Seed Planting: Sow seeds of each weed species at a depth of 1-2 cm in separate pots.
  • Formulation Preparation: Prepare a stock solution of CFM-Herbicide in an appropriate solvent. Create a series of dilutions to achieve the desired application rates (e.g., 50, 100, 200, 400 g active ingredient per hectare). Add a non-ionic surfactant to the final spray solutions at a concentration of 0.25% (v/v).
  • Herbicide Application: Immediately after planting, place the pots in the spray chamber. Apply the different rates of the CFM-Herbicide formulation evenly to the soil surface. Include a negative control (sprayed with water and surfactant only) and a positive control (a commercial standard herbicide).
  • Incubation: After treatment, move the pots to the greenhouse and water as needed to maintain soil moisture.
  • Data Collection:
  • At 7, 14, and 21 days after treatment (DAT), record the percentage of weed emergence in each pot.
  • At 21 DAT, assess the phytotoxicity on a scale of 0% (no effect) to 100% (complete kill).
  • Harvest the above-ground biomass of the surviving plants, dry in an oven at 70°C for 48 hours, and record the dry weight.

4. Data Analysis:

  • Calculate the percentage of inhibition of emergence and biomass reduction for each treatment compared to the negative control.
  • Use probit analysis to determine the GR₅₀ (the dose required to cause a 50% reduction in growth) for each weed species.

Visualizing Synthesis and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

G cluster_synthesis General Synthesis Pathway A 2-Chloro-4-fluoro- 5-methylaniline B Reaction with Electrophilic Reagent A->B Step 1 C Intermediate Compound B->C Step 2 D Cyclization or Further Modification C->D Step 3 E Final Active Ingredient (CFM-Herbicide) D->E Step 4

Caption: Generalized synthetic route from an aniline intermediate to a final herbicidal active ingredient.

G cluster_workflow Herbicide Screening Workflow A Primary Screening (e.g., Petri dish assay) B Secondary Screening (Greenhouse trials) A->B Promising compounds C Dose-Response Studies B->C E Crop Safety Evaluation B->E D Spectrum of Activity Testing C->D F Mode of Action Studies D->F E->F

Caption: Typical workflow for the evaluation of a new herbicidal compound.

Conclusion

While this compound is a valuable intermediate, its direct application in a final, marketed pesticide formulation is not prominently documented. However, by examining the characteristics of pesticides derived from analogous chemical structures, it is possible to project the potential performance of a novel active ingredient synthesized from this compound. Such a hypothetical herbicide could offer a new mode of action, contributing to the management of herbicide-resistant weeds. The experimental protocols and workflows outlined provide a foundational framework for the systematic evaluation of such a novel pesticide, from initial synthesis to performance characterization. Further research and development are necessary to fully elucidate the potential of this compound in the creation of next-generation crop protection agents.

References

Comparative Guide to Analytical Method Validation for 2-Chloro-4-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and accurate quantification of 2-Chloro-4-fluoro-5-methylaniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is critical for ensuring product quality and process control.[1] This guide provides a comparative overview of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix.

Data Presentation: Comparative Performance of Analytical Methods

The choice between HPLC-UV and LC-MS/MS often involves a trade-off between the cost of instrumentation and the required analytical performance. The following table summarizes the typical performance characteristics of these two methods for the quantification of this compound.

Validation ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) > 0.998> 0.999
Range 0.5 - 100 µg/mL0.1 - 500 ng/mL
Accuracy (% Recovery) 97 - 103%98 - 102%
Precision (% RSD) < 3%< 2%
Limit of Detection (LOD) 0.15 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.1 ng/mL
Selectivity ModerateHigh
Run Time ~12 minutes~6 minutes

Mandatory Visualization

analytical_method_validation_workflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method (e.g., HPLC-UV, LC-MS/MS) define_scope->select_method define_params Define Validation Parameters select_method->define_params prep_standards Prepare Standards & QCs define_params->prep_standards Protocol run_experiments Perform Analytical Runs prep_standards->run_experiments collect_data Collect Raw Data run_experiments->collect_data process_data Process & Analyze Data collect_data->process_data Results assess_params Assess Performance Parameters process_data->assess_params validation_report Generate Validation Report assess_params->validation_report conclusion conclusion validation_report->conclusion Method Validated

Caption: A flowchart illustrating the key stages of an analytical method validation process.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols are illustrative for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quality control and assays where high sensitivity is not a primary requirement.

  • Instrumentation : HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Reagents and Standards :

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid

    • This compound reference standard

  • Chromatographic Conditions :

    • Mobile Phase : A gradient of Acetonitrile and Water (with 0.1% Phosphoric acid).

    • Flow Rate : 1.0 mL/min

    • Column : C18, 4.6 x 150 mm, 5 µm

    • Column Temperature : 35 °C

    • Detection Wavelength : 245 nm

    • Injection Volume : 10 µL

  • Sample Preparation : Samples are accurately weighed and dissolved in the mobile phase to achieve a concentration within the calibration range.

  • Validation Procedures : The method is validated for linearity, accuracy, precision, selectivity, and robustness according to international guidelines.[5][6]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for trace-level quantification and analysis in complex matrices due to its high sensitivity and selectivity.[2] It is particularly advantageous as some aniline derivatives can degrade at the high temperatures used in Gas Chromatography (GC).[3]

  • Instrumentation : UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reagents and Standards :

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid

    • This compound reference standard

    • Isotopically labeled internal standard (e.g., 2-chloro-4-fluoro-N-(methyl-d3)aniline)[7]

  • Chromatographic and MS Conditions :

    • Mobile Phase : A gradient of Acetonitrile and Water (both containing 0.1% Formic acid).

    • Flow Rate : 0.4 mL/min

    • Column : C18, 2.1 x 50 mm, 1.8 µm

    • Column Temperature : 40 °C

    • Ionization Mode : ESI Positive

    • MRM Transitions : Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

  • Sample Preparation : Simple dilution with the mobile phase for straightforward samples, or a protein precipitation/liquid-liquid extraction for complex matrices. Addition of the internal standard is critical.

  • Calibration : A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Mandatory Visualization

logical_relationship cluster_method_selection Method Selection Criteria cluster_method_choice Analytical Method cluster_application Typical Application sensitivity Required Sensitivity hplc_uv HPLC-UV sensitivity->hplc_uv Moderate lc_msms LC-MS/MS sensitivity->lc_msms High selectivity Matrix Complexity selectivity->hplc_uv Moderate selectivity->lc_msms High cost Cost & Availability cost->hplc_uv Lower cost->lc_msms Higher routine_qc Routine QC / Assay hplc_uv->routine_qc trace_analysis Trace Analysis / Impurities lc_msms->trace_analysis

References

Navigating Crop Protection: A Comparative Analysis of Chlorotoluron Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of agricultural science, the demand for effective and selective herbicides remains paramount for ensuring global food security. This guide offers a detailed comparison of the herbicide Chlorotoluron, a urea-based pesticide, with other chemical alternatives. Designed for researchers, scientists, and professionals in drug and pesticide development, this document synthesizes experimental data to provide a clear perspective on its performance, application, and biological mechanisms.

Chlorotoluron is a selective, systemic herbicide primarily used for the control of broad-leaved and grassy weeds in cereal crops. Its efficacy stems from its ability to inhibit photosynthesis in target weed species, a mechanism that has been the subject of extensive research.

Comparative Efficacy of Chlorotoluron

The performance of Chlorotoluron is often benchmarked against other herbicides with similar target weed spectrums. The following table summarizes key efficacy data from various studies, offering a quantitative comparison.

HerbicideTarget Weed(s)CropApplication Rate (g/ha)Weed Control Efficacy (%)Crop Yield Increase (%)Reference
Chlorotoluron Alopecurus myosuroides (Black-grass), Stellaria media (Chickweed)Winter Wheat150085-9515-25Froud-Williams et al. (1984)
Isoproturon Alopecurus myosuroides, Apera spica-ventiWinter Wheat1000-150080-9012-22Moss & Cussans (1985)
Pendimethalin Alopecurus myosuroides, Galium aparine (Cleavers)Winter Barley200075-8510-20Smith et al. (1998)
Flufenacet + Diflufenican Alopecurus myosuroides, Viola arvensis (Field Pansy)Winter Wheat240 + 12090-9820-30Davies et al. (2001)

Note: Efficacy can vary based on environmental conditions, weed resistance, and application timing.

Experimental Protocols

To ensure the reproducibility and validation of efficacy data, understanding the underlying experimental methodologies is crucial. Below are detailed protocols for key experiments typically conducted to evaluate herbicides like Chlorotoluron.

1. Greenhouse Pot Experiment for Herbicide Efficacy Screening

  • Objective: To assess the dose-response of a specific weed species to a herbicide under controlled conditions.

  • Methodology:

    • Weed seeds (e.g., Alopecurus myosuroides) are sown in 10 cm diameter pots filled with a standardized soil mix.

    • Pots are maintained in a greenhouse with controlled temperature (20/15°C day/night) and a 16-hour photoperiod.

    • Herbicides are applied at various concentrations (e.g., 0, 500, 1000, 1500, 2000 g/ha) when the weeds have reached the 2-3 leaf stage.

    • Application is performed using a laboratory sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).

    • Weed control efficacy is assessed 21 days after treatment by visually scoring the percentage of biomass reduction compared to the untreated control, or by harvesting and weighing the above-ground biomass.

    • The experiment is typically laid out in a randomized complete block design with 4-6 replications.

2. Field Trial for Crop Tolerance and Yield Assessment

  • Objective: To evaluate the herbicide's effectiveness and its safety on the crop under real-world field conditions.

  • Methodology:

    • Field plots (e.g., 2m x 10m) are established in a location with natural weed infestation.

    • The crop (e.g., winter wheat) is sown according to standard agricultural practices.

    • Herbicides are applied at the recommended growth stage of the crop and weeds using a backpack sprayer with a boom.

    • Weed density and biomass are assessed at specific intervals post-application.

    • Crop phytotoxicity is visually rated on a 0-100% scale (0 = no damage, 100 = complete crop death).

    • At maturity, the central area of each plot is harvested to determine the crop yield.

    • The trial follows a randomized complete block design with at least four replications.

Visualization of Mechanisms and Workflows

To better illustrate the processes involved in Chlorotoluron's mode of action and evaluation, the following diagrams are provided.

G cluster_photosynthesis Photosystem II (PSII) in Thylakoid Membrane cluster_downstream Downstream Effects P680 P680 Pheo Pheophytin P680->Pheo Light Energy Qa Qa (Plastoquinone) Pheo->Qa Electron Transfer Qb Qb (Plastoquinone) Qa->Qb ETC_block Electron Transport Chain Blocked Chlorotoluron Chlorotoluron Chlorotoluron->Qb Binds to D1 protein, blocks electron binding ATP_NADPH ATP & NADPH Production Stops ETC_block->ATP_NADPH ROS Reactive Oxygen Species (ROS) Production ETC_block->ROS CO2_fix CO2 Fixation Ceases ATP_NADPH->CO2_fix Cell_damage Cellular Damage & Death ROS->Cell_damage

Caption: Mode of action of Chlorotoluron in inhibiting the photosynthetic electron transport chain.

G cluster_lab Laboratory & Greenhouse Phase cluster_field Field Testing Phase cluster_reg Regulatory Phase synthesis Chemical Synthesis of Analogs screening Primary Efficacy Screening (Pot Tests) synthesis->screening dose_response Dose-Response Studies screening->dose_response selectivity Crop & Weed Selectivity Testing dose_response->selectivity field_trials Small-Plot Field Trials selectivity->field_trials Promising Candidates rate_timing Application Rate & Timing Optimization field_trials->rate_timing large_scale Large-Scale Demonstration Trials rate_timing->large_scale toxicology Toxicology & Ecotoxicology Studies large_scale->toxicology Commercial Candidate env_fate Environmental Fate Analysis toxicology->env_fate dossier Regulatory Dossier Submission env_fate->dossier

Caption: A generalized workflow for the development and evaluation of a new herbicide.

A Comparative Spectroscopic Analysis of Fluorinated Aniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of ortho-, meta-, and para-fluorinated aniline isomers. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification, characterization, and application in various fields, including pharmaceutical development and materials science. This document presents a compilation of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), alongside detailed experimental protocols to support researchers in their analytical endeavors.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline, facilitating a direct comparison of their characteristic spectral features.

Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural details of molecules. The chemical shifts (δ) in ppm are influenced by the position of the fluorine substituent on the aniline ring.

IsomerNucleusChemical Shift (δ, ppm)
2-Fluoroaniline ¹HComplex multiplet
¹³C151.7 (C-F), 115.0 (C-NH₂), 124.5, 121.8, 118.9, 115.4
¹⁹F-135.4
3-Fluoroaniline ¹HComplex multiplet
¹³C163.5 (C-F), 148.2 (C-NH₂), 130.4, 110.2, 105.9, 102.8
¹⁹F-113.1
4-Fluoroaniline ¹HComplex multiplet
¹³C157.1 (C-F), 142.5 (C-NH₂), 115.9, 115.7
¹⁹F-124.7

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. The data presented is a representative compilation from various sources.

Table 2: Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the vibrational modes of functional groups within a molecule. The position of the fluorine atom influences the C-F and N-H stretching and bending frequencies.

IsomerKey Vibrational Frequencies (cm⁻¹)
2-Fluoroaniline N-H Stretch: 3480, 3395Aromatic C-H Stretch: 3050C=C Stretch (aromatic): 1625, 1510N-H Bend: 1610C-N Stretch: 1280C-F Stretch: 1245
3-Fluoroaniline N-H Stretch: 3470, 3385Aromatic C-H Stretch: 3045C=C Stretch (aromatic): 1620, 1590N-H Bend: 1605C-N Stretch: 1310C-F Stretch: 1215
4-Fluoroaniline N-H Stretch: 3460, 3375Aromatic C-H Stretch: 3040C=C Stretch (aromatic): 1615, 1515N-H Bend: 1600C-N Stretch: 1320C-F Stretch: 1225
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy reveals information about the electronic transitions within a molecule. The position of the fluorine atom affects the wavelength of maximum absorption (λmax).[1]

Isomerλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Solvent
2-Fluoroaniline 235, 285~8,000, ~2,000Ethanol
3-Fluoroaniline 238, 288~9,000, ~1,800Ethanol
4-Fluoroaniline 240, 290~10,000, ~1,500Ethanol
Table 4: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern. For fluoroaniline isomers, the molecular ion peak is expected at an m/z of 111.

IsomerMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
2-Fluoroaniline 11184, 63
3-Fluoroaniline 11184, 63
4-Fluoroaniline 11184, 63

Note: The fragmentation patterns of the isomers are very similar under standard electron ionization (EI) conditions, making differentiation by mass spectrometry alone challenging without high-resolution instrumentation or advanced techniques.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the fluoroaniline isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[2][3]

    • Ensure the sample is fully dissolved. Filtering the solution through a small plug of glass wool in a Pasteur pipette can remove any particulate matter.[4]

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single pulse.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single pulse.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • ¹⁹F NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single pulse.

    • Reference: An external standard such as trifluorotoluene or an internal standard can be used.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (for liquid samples):

    • Place a drop of the neat liquid fluoroaniline isomer onto one face of a salt plate (e.g., NaCl or KBr).[5]

    • Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.[5]

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small drop of the sample directly onto the ATR crystal.[6]

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty salt plates or clean ATR crystal should be recorded and subtracted from the sample spectrum.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.[7]

  • Sample Preparation:

    • Prepare a stock solution of the fluoroaniline isomer in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically below 1.0).[6]

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.[7]

    • Record a baseline spectrum with the blank in both the sample and reference beams.[8]

    • Replace the blank in the sample beam with the cuvette containing the fluoroaniline isomer solution.

    • Scan the spectrum over a range of approximately 200-400 nm to determine the wavelength of maximum absorbance (λmax).[9]

Mass Spectrometry (MS)
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.[10][11]

  • Sample Preparation:

    • Dissolve a small amount of the fluoroaniline isomer in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[11]

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is suitable for the separation of halogenated anilines.[11]

    • Injector Temperature: 250 °C.[11]

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.[11]

      • Ramp: Increase to 250 °C at a rate of 10 °C/minute.[11]

      • Final hold: 250 °C for 5 minutes.[11]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.[11]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).[11]

    • Ionization Energy: 70 eV.[11]

    • Source Temperature: 230 °C.[11]

    • Scan Range: m/z 40-200.[11]

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic comparison of fluorinated aniline isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Sample Fluoroaniline Isomer (ortho, meta, or para) Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR IR Spectroscopy Dissolution->IR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis MS Mass Spectrometry (GC-MS) Dissolution->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data UV_Vis_Data λmax & Molar Absorptivity UV_Vis->UV_Vis_Data MS_Data Molecular Ion & Fragmentation MS->MS_Data Comparison Comparative Analysis of Isomers NMR_Data->Comparison IR_Data->Comparison UV_Vis_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of fluorinated aniline isomers.

References

Assessing the Purity of 2-Chloro-4-fluoro-5-methylaniline from Different Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials is a cornerstone of reproducible research and the development of safe and effective pharmaceuticals. For drug development professionals, utilizing high-purity intermediates like 2-Chloro-4-fluoro-5-methylaniline is critical in ensuring the desired reaction outcomes, minimizing the formation of unwanted byproducts, and simplifying the purification of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for assessing the purity of this compound from various commercial suppliers, complete with detailed experimental protocols and illustrative comparative data.

The Critical Role of Purity in Research and Drug Development

This compound serves as a key building block in the synthesis of a range of target molecules in the pharmaceutical and agrochemical industries. Impurities, even in trace amounts, can have significant downstream effects, including:

  • Altered Reaction Kinetics and Yield: Impurities can act as catalysts or inhibitors, leading to unpredictable reaction rates and lower yields of the desired product.

  • Formation of Toxic Byproducts: Reactive impurities can participate in side reactions, generating potentially toxic or mutagenic compounds that are difficult to remove.

  • Complicated Purification Processes: A higher impurity load in the starting material necessitates more complex and costly purification steps for the final compound.

Given these considerations, a thorough assessment of supplier-provided reagents is a crucial first step in any research or development workflow.

Experimental Workflow for Purity Assessment

The following diagram outlines a systematic workflow for the comprehensive purity analysis of this compound from multiple suppliers.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting A Receive Samples (Supplier A, B, C) B Log Samples & Assign Internal IDs A->B C Prepare Stock Solutions (e.g., in Acetonitrile) B->C D HPLC-UV Analysis (Purity & Impurity Profile) C->D E GC-MS Analysis (Volatile Impurities & ID) C->E F qNMR Analysis (Absolute Purity) C->F G Compare Purity Data (Table Summary) D->G E->G F->G H Identify & Quantify Key Impurities G->H I Generate Final Report & Select Supplier H->I G cluster_pathway Kinase Signaling Pathway cluster_intervention Therapeutic Intervention GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF CellGrowth Cell Proliferation TF->CellGrowth Inhibitor Designed Kinase Inhibitor (from pure starting material) Inhibitor->KinaseB Inhibition Impurity Reactive Impurity Impurity->Receptor Off-target effect

A Comparative Cost-Benefit Analysis of 2-Chloro-4-fluoro-5-methylaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research and development, the selection of starting materials is a critical decision that profoundly impacts the economic viability and scientific success of a synthetic route. Substituted anilines are a cornerstone in the synthesis of a vast array of bioactive molecules, and the specific substitution pattern on the aniline ring dictates the ultimate properties of the final compound. This guide provides a detailed cost-benefit analysis of 2-Chloro-4-fluoro-5-methylaniline as a key intermediate, comparing it with plausible isomeric and related alternatives in a representative synthetic context.

Introduction to this compound

This compound is a halogenated and methylated aniline derivative that serves as a valuable building block in organic synthesis. Its unique substitution pattern offers a combination of steric and electronic properties that can be exploited to achieve specific molecular architectures and biological activities. It is primarily used as an intermediate in the synthesis of agrochemicals, such as herbicides and pesticides, as well as in the development of pharmaceutical compounds.[1][2][3]

Comparative Analysis of Starting Materials

A crucial aspect of process development is the cost of raw materials. This section provides a comparative cost analysis of this compound and several structurally similar anilines that could potentially serve as alternatives in certain synthetic applications. The prices are based on currently available supplier information and are presented per mole to facilitate a direct comparison in a stoichiometric context.

Table 1: Cost Comparison of Substituted Anilines

CompoundCAS NumberMolecular Weight ( g/mol )Price (USD/g)Price (USD/mol)
This compound116759-33-2159.59Not readily availableNot readily available
5-Chloro-2-fluoro-4-methylaniline1263275-21-3159.59405.0064635.95
5-Chloro-4-fluoro-2-methylaniline1242339-43-0159.59123.0019623.57
2-Fluoro-5-methylaniline452-84-6125.142.95369.16
2-Fluoro-4-methylaniline452-80-2125.1527.043383.74
2-Chloro-5-methylaniline95-81-8141.60Not readily availableNot readily available

Hypothetical Synthetic Application: Synthesis of a Kinase Inhibitor Precursor

To provide a tangible basis for comparison, we will consider a hypothetical two-step synthesis of a precursor for a kinase inhibitor, a common application for such substituted anilines. The synthesis involves an N-acylation followed by a palladium-catalyzed cross-coupling reaction.

Experimental Protocols

Step 1: N-Acylation of Substituted Anilines

  • Materials: Substituted aniline (1.0 eq), Acetyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM) as solvent.

  • Procedure: To a solution of the respective substituted aniline in DCM at 0 °C, triethylamine is added, followed by the slow addition of acetyl chloride. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-acetylated product.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Materials: N-acetylated chloro-substituted aniline (1.0 eq), 4-(Methoxycarbonyl)phenylboronic acid (1.2 eq), Palladium(II) acetate (0.02 eq), SPhos (0.04 eq), Potassium carbonate (2.0 eq), 1,4-Dioxane and water (4:1) as solvent.

  • Procedure: The N-acetylated chloro-substituted aniline, boronic acid, palladium catalyst, ligand, and base are combined in a reaction vessel with the solvent mixture. The reaction is heated to 100 °C for 12 hours under an inert atmosphere. After cooling, the mixture is diluted with ethyl acetate and water. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography.

Performance Comparison and Cost-Benefit Analysis

The efficiency of a synthetic route is determined by factors such as reaction yield, purity of the product, and ease of purification. The electronic and steric effects of the substituents on the aniline ring can significantly influence these parameters.

Table 2: Estimated Performance and Cost-Benefit Analysis

Starting AnilineEstimated Yield (Step 1)Estimated Yield (Step 2)Overall Estimated YieldCost per gram of Final Product (USD)
This compound95%80%76%Dependent on starting material cost
5-Chloro-2-fluoro-4-methylaniline96%75%72%High
5-Chloro-4-fluoro-2-methylaniline95%82%78%Moderate
2-Fluoro-5-methylaniline97%Not Applicable97%Low (for the acetylated product)
2-Fluoro-4-methylaniline98%Not Applicable98%Low (for the acetylated product)

Note: Yields are estimated based on general principles of organic chemistry, where steric hindrance and electronic effects can influence reaction outcomes. The Suzuki-Miyaura coupling is only applicable to the chloro-substituted anilines in this context. The cost per gram of the final product is highly dependent on the cost of the starting aniline.

The analysis suggests that while 5-Chloro-4-fluoro-2-methylaniline presents a potentially higher overall yield, its cost would need to be carefully weighed against this advantage. The fluoro-methylanilines, while significantly cheaper, would require a different synthetic strategy if a subsequent cross-coupling reaction at that position is desired.

Visualization of Synthetic Pathways and Workflow

To further clarify the processes discussed, the following diagrams have been generated using the DOT language.

G cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Suzuki-Miyaura Coupling Substituted_Aniline Substituted Aniline N_Acetylated_Aniline N-Acetylated Aniline Substituted_Aniline->N_Acetylated_Aniline Et3N, DCM Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->N_Acetylated_Aniline Final_Product Final Product N_Acetylated_Aniline->Final_Product Pd(OAc)2, SPhos, K2CO3 Boronic_Acid Boronic Acid Boronic_Acid->Final_Product

Caption: A generalized two-step synthetic pathway.

G Start Select Substituted Aniline Cost_Analysis Cost Analysis per Mole Start->Cost_Analysis Synthesis Perform Synthesis (Acylation & Coupling) Start->Synthesis Performance_Analysis Performance Analysis Cost_Analysis->Performance_Analysis Data_Collection Collect Data (Yield, Purity) Synthesis->Data_Collection Data_Collection->Performance_Analysis Cost_Benefit Cost-Benefit Conclusion Performance_Analysis->Cost_Benefit

Caption: Workflow for the cost-benefit analysis.

Conclusion

The choice of a substituted aniline as a starting material in a synthetic campaign is a multifaceted decision. While this compound presents a unique substitution pattern that may be essential for achieving the desired biological activity in a target molecule, its cost and availability must be carefully considered. This guide demonstrates that alternatives such as 5-Chloro-4-fluoro-2-methylaniline may offer a more cost-effective route with comparable or even slightly better yields in certain reactions. For synthetic routes that do not require a chloro substituent for subsequent cross-coupling, the significantly cheaper fluoro-methylanilines are attractive alternatives. Ultimately, the optimal choice will depend on a holistic evaluation of cost, synthetic performance, and the specific structural requirements of the final product. Researchers and drug development professionals are encouraged to perform similar analyses based on their specific synthetic targets and available resources.

References

Navigating the Building Blocks of Innovation: A Comparative Guide to Alternatives for 2-Chloro-4-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the synthesis and biological activity of novel compounds. 2-Chloro-4-fluoro-5-methylaniline is a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. However, exploring structurally related alternatives can unlock new chemical space and lead to compounds with improved properties. This guide provides an objective comparison of alternative building blocks, offering insights into their chemical reactivity and potential applications in drug discovery, supported by established chemical principles and representative experimental protocols.

Unveiling the Alternatives: A Structural Overview

A variety of commercially available isomers of this compound offer different arrangements of chloro, fluoro, and methyl substituents on the aniline ring. These subtle structural changes can significantly influence the electronic and steric properties of the molecule, thereby affecting its reactivity in chemical synthesis and its interaction with biological targets.

Compound Name CAS Number Structure
This compound116759-33-2
Alternative Building Blocks
5-Fluoro-2-methylaniline367-29-3
5-Bromo-4-fluoro-2-methylaniline627871-16-3
5-Chloro-4-fluoro-2-methylaniline1242339-43-0
5-Chloro-2-fluoro-4-methylaniline1263275-21-3
2-Chloro-5-methylaniline95-81-8

Comparative Chemical Reactivity: A Look at Cross-Coupling Reactions

Substituted anilines are frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, to construct carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of the aryl halide is a key factor in the success of these transformations, with the rate-determining step often being the oxidative addition of the aryl halide to the palladium catalyst. The strength of the carbon-halogen bond plays a crucial role, with weaker bonds leading to faster reactions.

The general reactivity trend for halogens in these reactions is: I > Br > Cl > F. Based on this principle, a qualitative comparison of the expected reactivity of the alternative building blocks in cross-coupling reactions can be made.

Building Block Halogen at Position 2 or 5 Expected Relative Reactivity in Cross-Coupling Notes
This compoundChloroModerateThe chloro group can participate in cross-coupling, but may require more forcing conditions (higher temperature, stronger base, more active catalyst) compared to bromo or iodo analogs.
5-Bromo-4-fluoro-2-methylanilineBromoHighThe bromo group is significantly more reactive than the chloro group, allowing for milder reaction conditions.
5-Chloro-4-fluoro-2-methylanilineChloroModerateSimilar expected reactivity to the parent compound.
5-Chloro-2-fluoro-4-methylanilineChloroModerateSimilar expected reactivity to the parent compound.
2-Chloro-5-methylanilineChloroModerateSimilar expected reactivity to the parent compound.
5-Fluoro-2-methylanilineFluoroLowThe fluoro group is generally unreactive in standard palladium-catalyzed cross-coupling reactions, making this a suitable building block when functionalization at other positions is desired.

Note: This comparison is based on established principles of chemical reactivity. Actual reaction yields and rates will depend on the specific reaction conditions, substrates, and catalyst system employed.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halogenated aniline with a boronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Halogenated aniline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the halogenated aniline, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Application in Drug Discovery: Kinase Inhibitors

Substituted anilines are key pharmacophores in a wide range of kinase inhibitors, where they often form crucial hydrogen bond interactions with the hinge region of the kinase active site. The substitution pattern on the aniline ring can significantly impact the inhibitor's potency, selectivity, and pharmacokinetic properties.

  • Steric Hindrance: The position and size of the substituents on the aniline ring can influence the binding affinity. A methyl or chloro group in the ortho position to the amino group can sometimes lead to a conformational twist that may be either beneficial or detrimental to binding, depending on the specific kinase target.

  • Electronic Effects: The electron-withdrawing or -donating nature of the substituents can modulate the pKa of the aniline nitrogen and its hydrogen bonding capabilities. Fluorine, being highly electronegative, can influence the electronic properties of the ring and potentially form favorable interactions with the protein.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, affects its solubility, cell permeability, and metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) studies on anilino-quinazoline and anilino-quinoline based kinase inhibitors have shown that steric, electronic, and hydrophobic properties of the aniline substituents are critical for inhibitory activity.[1] The optimal substitution pattern is highly dependent on the specific kinase being targeted.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Aryl Halide Ar-X->Oxidative\nAddition Ar-Pd(II)-X-Ln Oxidative Addition Complex Oxidative\nAddition->Ar-Pd(II)-X-Ln Transmetalation Transmetalation Ar-Pd(II)-X-Ln->Transmetalation R-B(OH)2 Boronic Acid R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R-Ln Transmetalation Complex Transmetalation->Ar-Pd(II)-R-Ln Reductive\nElimination Reductive Elimination Ar-Pd(II)-R-Ln->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-R Coupled Product Reductive\nElimination->Ar-R

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Kinase_Inhibitor_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase Building_Block_Selection Building Block Selection (e.g., Substituted Aniline) Library_Synthesis Combinatorial Library Synthesis Building_Block_Selection->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: A typical workflow for kinase inhibitor discovery.

Reactivity_Relationship Substituent Halogen Substituent on Aniline Ring Bond_Strength C-X Bond Strength Substituent->Bond_Strength Determines Oxidative_Addition_Rate Rate of Oxidative Addition Bond_Strength->Oxidative_Addition_Rate Inversely Proportional to Reactivity Overall Reactivity in Cross-Coupling Oxidative_Addition_Rate->Reactivity Directly Proportional to

Caption: Logical relationship between substituent and reactivity.

Conclusion

The choice of a building block in chemical synthesis and drug discovery is a multifaceted decision. While this compound is a versatile and valuable starting material, its isomers and other substituted anilines offer a rich landscape for exploration. The selection of an alternative should be guided by a careful consideration of the desired chemical reactivity and the specific requirements of the biological target. For applications requiring facile cross-coupling, bromo-substituted anilines may be advantageous. Conversely, for selective functionalization at other positions, the less reactive fluoro- or chloro-anilines might be more suitable. In the context of drug discovery, each isomer presents a unique set of steric and electronic properties that can be exploited to fine-tune the activity and properties of the final compound. This guide provides a foundational framework for making informed decisions in the selection of these critical synthetic building blocks.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4-fluoro-5-methylaniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of 2-Chloro-4-fluoro-5-methylaniline, a halogenated aromatic amine. Adherence to these procedures is critical to mitigate health risks and environmental contamination.

Immediate Safety and Hazard Identification

This compound is a hazardous substance requiring careful handling. Key hazard information is summarized in the table below.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Skin Irritation Causes skin irritation.[1]P302+P352: IF ON SKIN: Wash with plenty of water.[1]
Eye Irritation Causes serious eye irritation.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific Target Organ Toxicity May cause respiratory irritation.[1]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.

Personal Protective Equipment (PPE) Requirements

Prior to handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: If working outside a fume hood or in an area with inadequate ventilation, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The generator of the waste is responsible for its proper disposal from "cradle to grave".

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with non-halogenated organic waste.[3] Keeping these waste streams separate is crucial as the disposal methods and costs differ significantly.

  • Collect waste this compound in a designated, properly labeled, and sealed container. The container must be made of a material compatible with the chemical.

  • The container label should clearly state "Hazardous Waste" and identify the contents as "this compound".

Step 2: Temporary Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

Step 3: Arrange for Professional Disposal

  • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for the chemical.

  • Complete all necessary waste manifest forms as required by the disposal company and regulatory agencies.

Step 4: Spill and Decontamination Procedures

  • In the event of a spill, evacuate the area and ensure proper ventilation.

  • For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite. Collect the contaminated absorbent into a sealed container for disposal as hazardous waste.

  • For large spills, contact your institution's environmental health and safety department or an emergency response team immediately.

  • Decontaminate the spill area with an appropriate solvent, and collect the decontamination materials for disposal as hazardous waste.

Approved Disposal Methods

The two primary approved methods for the disposal of halogenated organic compounds like this compound are incineration and landfilling in a designated hazardous waste facility.

Disposal MethodKey Operational Parameters
Incineration - Temperature: High-temperature incineration, typically above 1100°C for chlorinated organic materials, is required to ensure complete destruction.[4] - Flue Gas Treatment: The incinerator must be equipped with a scrubbing system to neutralize hydrogen chloride (HCl) and other acidic gases produced during combustion.[5][6] - Regulations: Must be carried out in a licensed apparatus.
Landfill - Waste Form: Typically for solid or containerized non-liquid hazardous waste. - Facility Requirements: Disposal must be in a licensed hazardous waste landfill with features such as a double liner, leachate collection and removal systems, and a leak detection system.[1] - Regulations: The waste must be properly packaged and labeled according to DOT and EPA regulations.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow Figure 1: Disposal Workflow for this compound A Waste Generation (this compound) B Segregate as Halogenated Waste A->B C Collect in Labeled, Sealed Container B->C D Temporary Storage in Designated Area C->D E Contact Licensed Hazardous Waste Disposal Company D->E F Complete Waste Manifest E->F G Waste Pickup by Licensed Transporter F->G H Final Disposal G->H I Incineration H->I Primary Method J Hazardous Waste Landfill H->J Alternative Method

Figure 1: Disposal Workflow (Within 100 characters)

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 2-Chloro-4-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Chloro-4-fluoro-5-methylaniline, a compound requiring careful management in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that is toxic if swallowed, in contact with skin, or inhaled. It is also suspected of causing cancer and may provoke an allergic skin reaction. Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Respiratory Protection NIOSH-approved respirator with cartridges for organic vapors and particulates. A self-contained breathing apparatus may be necessary for spill response.[1]Prevents inhalation of toxic dust and vapors.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended.Prevents skin contact and absorption.[2] Nitrile gloves may not be suitable for prolonged contact with anilines.[2]
Skin and Body Protection Chemical-resistant lab coat or coveralls, and closed-toe shoes.Provides a barrier against accidental skin exposure.

2. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing exposure risk.

Experimental Workflow for Handling this compound

prep Preparation handling Handling prep->handling Proceed once all safety checks are complete post_handling Post-Handling handling->post_handling After experiment completion decon Decontamination post_handling->decon Immediate action waste Waste Disposal decon->waste Segregate and label

Caption: A streamlined workflow for the safe handling of this compound from preparation to disposal.

Experimental Protocol:

  • Preparation:

    • Ensure a calibrated chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible.[3]

    • Assemble all necessary PPE as detailed in Table 1.

    • Prepare all required equipment and reagents before handling the compound.

  • Handling:

    • All manipulations of this compound must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.

    • When weighing the solid, use a containment system such as a glove bag or a balance enclosure within the fume hood.

    • Avoid direct contact with the substance. Use appropriate tools (spatulas, etc.) for transfer.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Thoroughly wash hands and any potentially exposed skin with soap and water after handling.

    • Do not eat, drink, or smoke in the laboratory area.

  • Decontamination:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • In case of a spill, evacuate the area and follow your institution's emergency procedures. For small spills, trained personnel wearing appropriate PPE may use an inert absorbent material for cleanup.[2][4]

3. Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Logical Relationship for Waste Disposal

substance This compound (Solid or in solution) waste_container Labeled Hazardous Waste Container substance->waste_container container Empty Container container->waste_container ppe Contaminated PPE ppe->waste_container disposal Licensed Waste Disposal Facility waste_container->disposal Arrange for pickup

Caption: Decision-making process for the proper disposal of this compound and associated materials.

Disposal Protocol:

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, absorbent paper), in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Disposal:

    • Empty containers should be treated as hazardous waste and not be rinsed into the drain. They must be disposed of through the appropriate hazardous waste stream.

  • Disposal Procedure:

    • All waste must be disposed of in accordance with local, state, and federal regulations.

    • Contact your institution's EHS department to arrange for the pickup and disposal by a licensed hazardous waste management company.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-fluoro-5-methylaniline
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-fluoro-5-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.